6-Aldehydoisoophiopogonone A
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-7,21,23H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHZSGZAVUIROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Aldehydoisoophiopogonone A: A Technical Guide to its Discovery, Origin, and Biological Context
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone A is a homoisoflavonoid, a class of natural organic compounds, that has been isolated from the roots of Ophiopogon japonicus. This plant, commonly known as mondo grass or dwarf lilyturf, has a long history of use in traditional medicine, particularly in East Asia, for treating a variety of ailments, including inflammatory conditions. The chemical structure of this compound distinguishes it within the broader family of flavonoids and has prompted interest in its potential biological activities. This technical guide provides a comprehensive overview of the discovery and origin of this compound, alongside detailed experimental protocols and data relevant to the study of related compounds from its natural source.
Discovery and Origin
This compound is a naturally occurring phytochemical found in the tuberous roots of Ophiopogon japonicus (L. f.) Ker-Gawl., a member of the Asparagaceae family. The initial identification and characterization of this compound, along with other homoisoflavonoids, have been the subject of phytochemical investigations aiming to elucidate the bioactive constituents of this medicinally important plant.
Biological Activity and Therapeutic Potential
While this compound is a known constituent of Ophiopogon japonicus, a plant with recognized anti-inflammatory properties, specific quantitative data on its individual anti-inflammatory activity is not extensively documented in the available scientific literature. However, numerous studies on other homoisoflavonoids isolated from the same plant provide strong evidence for the potential of this class of compounds in modulating inflammatory pathways.
Research on structurally similar homoisoflavonoids from Ophiopogon japonicus has demonstrated significant inhibitory effects on key inflammatory mediators. These studies often utilize in vitro models, such as lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, to assess the anti-inflammatory potential of these compounds. The primary endpoints in these assays typically include the measurement of nitric oxide (NO) production and the quantification of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-1β (IL-1β).
Data on Structurally Related Homoisoflavonoids from Ophiopogon japonicus
To provide a relevant context for the potential bioactivity of this compound, the following table summarizes the anti-inflammatory activities of other homoisoflavonoids isolated from Ophiopogon japonicus, as reported by Chen et al. (2017)[1][2][3].
| Compound | Assay | Target | IC50 (µg/mL) |
| Desmethylisoophiopogonone B | NO Production | Nitric Oxide | 14.1 ± 1.5 |
| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | NO Production | Nitric Oxide | 10.9 ± 0.8 |
| 4′-O-Demethylophiopogonanone E | NO Production | Nitric Oxide | 66.4 ± 3.5 |
| Palmitic acid | NO Production | Nitric Oxide | 33.4 ± 2.9 |
| Oleic acid | NO Production | Nitric Oxide | 80.2 ± 2.3 |
| 4′-O-Demethylophiopogonanone E | Cytokine Inhibition | IL-1β | 32.5 ± 3.5 |
| Desmethylisoophiopogonone B | Cytokine Inhibition | IL-1β | 64.3 ± 7.9 |
| Palmitic acid | Cytokine Inhibition | IL-1β | 65.3 ± 6.8 |
| 4′-O-Demethylophiopogonanone E | Cytokine Inhibition | IL-6 | 13.4 ± 2.3 |
| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | Cytokine Inhibition | IL-6 | 11.5 ± 2.8 |
| Desmethylisoophiopogonone B | Cytokine Inhibition | IL-6 | 32.4 ± 3.6 |
| Oleic acid | Cytokine Inhibition | IL-6 | 58.9 ± 6.8 |
| Palmitic acid | Cytokine Inhibition | IL-6 | 71.6 ± 11.7 |
Data presented is for compounds structurally related to this compound, isolated from the same plant source. This is intended to be illustrative of the potential anti-inflammatory activity of this class of compounds.
Experimental Protocols
The following are detailed experimental protocols adapted from studies on the anti-inflammatory activity of compounds isolated from Ophiopogon japonicus[1][2][3]. These methodologies are standard for assessing the anti-inflammatory effects of natural products.
Cell Culture
The murine macrophage cell line RAW 264.7 is cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of the test compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Nitric Oxide (NO) Production Assay
The inhibitory effect on NO production is determined by measuring the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite is calculated from a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines, such as IL-6 and IL-1β, in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 × 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6 and IL-1β in the supernatants according to the manufacturer's instructions provided with the ELISA kits.
Western Blot Analysis for Signaling Pathway Proteins
To investigate the underlying molecular mechanisms, the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., MAPKs and NF-κB) are analyzed by Western blotting.
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 × 10^6 cells/well and incubate for 24 hours.
-
Pre-treat the cells with the test compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for a specified time (e.g., 30 minutes for MAPK phosphorylation).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, IκBα, and β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
Postulated Anti-inflammatory Signaling Pathway
Based on studies of related homoisoflavonoids from Ophiopogon japonicus, the anti-inflammatory mechanism is likely to involve the modulation of the NF-κB and MAPK signaling pathways.
Conclusion
This compound is a distinct homoisoflavonoid derived from the traditional medicinal plant Ophiopogon japonicus. While direct and extensive quantitative data on its anti-inflammatory properties are currently limited in the accessible literature, the well-documented anti-inflammatory activities of other structurally related homoisoflavonoids from the same source suggest that this compound is a promising candidate for further investigation. The provided experimental protocols and the postulated mechanism of action involving the MAPK and NF-κB signaling pathways offer a solid foundation for future research into the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate the specific bioactivities and molecular targets of this compound, which could pave the way for its development as a novel anti-inflammatory agent.
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Provenance of 6-Aldehydoisoophiopogonone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone A is a homoisoflavonoid, a class of natural phenolic compounds, that has garnered interest within the scientific community. This technical guide provides an in-depth overview of its primary natural source, detailing the extraction and purification methodologies, quantitative yields, and an exploration of its potential biological activities. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in natural product research and drug discovery.
Primary Natural Source
The principal natural source of this compound is the root tuber of Ophiopogon japonicus (L. f.) Ker-Gawl , a perennial herb belonging to the Liliaceae family.[] This plant is widely cultivated in East Asian countries and has a long history of use in traditional medicine. The roots of Ophiopogon japonicus are rich in a variety of bioactive compounds, including steroidal saponins (B1172615) and a diverse array of homoisoflavonoids, with this compound being a notable constituent.[]
Quantitative Analysis and Yield
The quantification of this compound from Ophiopogon japonicus has been achieved through a combination of advanced extraction and chromatographic techniques. A particularly efficient method involves Supercritical Fluid Extraction (SFE) followed by High-Speed Counter-Current Chromatography (HSCCC) for purification. This approach has demonstrated the ability to yield highly pure this compound.
The following table summarizes the quantitative yield and purity of this compound obtained from a crude extract of Ophiopogon japonicus using the SFE-HSCCC method as reported by Ma et al. (2009).[2]
| Parameter | Value | Reference |
| Starting Material | 140 mg of crude extract | [2] |
| Yield of this compound | 4.1 mg | [2] |
| Purity of this compound | 98.3% | [2] |
Experimental Protocols
The following protocols are based on the successful methodology for the extraction and purification of this compound from the dried root tubers of Ophiopogon japonicus.[2]
Supercritical Fluid Extraction (SFE) of Crude Homoisoflavonoids
This initial step is designed to efficiently extract a crude mixture of homoisoflavonoids from the plant material.
-
Plant Material Preparation: The dried root tubers of Ophiopogon japonicus are ground into a fine powder.
-
SFE System: A preparative Supercritical Fluid Extraction system is utilized.
-
Extraction Parameters:
-
Pressure: 25 MPa
-
Temperature: 55°C
-
Dynamic Extraction Time: 4.0 hours
-
Modifier: 25% Methanol (B129727) in CO₂
-
-
Procedure: The powdered plant material is loaded into the extraction vessel. The SFE system is pressurized with supercritical CO₂ modified with methanol, and the extraction is carried out under the specified conditions. The resulting extract, enriched with homoisoflavonoids, is collected.
High-Speed Counter-Current Chromatography (HSCCC) for Purification
This liquid-liquid partition chromatography technique is employed to isolate and purify this compound from the crude SFE extract.
-
HSCCC Instrument: A high-speed counter-current chromatograph is used.
-
Two-Phase Solvent System: A biphasic solvent system is prepared with the following composition:
-
n-hexane : ethyl acetate (B1210297) : methanol : acetonitrile (B52724) : water (1.8 : 1.0 : 1.0 : 1.2 : 1.0 v/v)
-
-
Procedure:
-
The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).
-
The mobile phase (the lower phase of the solvent system) is then pumped through the column at a specific flow rate while the apparatus is rotated at a high speed.
-
The crude extract (140 mg) is dissolved in a small volume of the solvent mixture and injected into the system.
-
The effluent from the column is continuously monitored (e.g., by UV detection) and collected in fractions.
-
The fractions containing this compound are identified by High-Performance Liquid Chromatography (HPLC) analysis.
-
The purified fractions are combined and the solvent is evaporated to yield pure this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Biological Activity and Signaling Pathways
Direct and extensive research on the specific biological activities and signaling pathways modulated by this compound is limited. However, studies on homoisoflavonoids isolated from Ophiopogon japonicus and related compounds provide some insights into its potential pharmacological effects.
Homoisoflavonoids as a class have been reported to possess anti-inflammatory and antioxidant properties.[3] Some research suggests that certain homoisoflavonoids can modulate inflammatory responses by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines. This inhibition is often associated with the downregulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
One study has investigated the inhibitory activity of this compound on tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. The results indicated that it acts as a reversible competitive inhibitor of tyrosinase.[4]
The following diagram illustrates a putative signaling pathway that could be influenced by this compound, based on the known activities of related homoisoflavonoids. It is important to note that this is a hypothetical model and requires direct experimental validation for this compound.
Caption: Putative anti-inflammatory signaling pathway for this compound.
Conclusion
This compound is a naturally occurring homoisoflavonoid primarily sourced from the root tubers of Ophiopogon japonicus. Efficient and scalable methods for its extraction and purification, such as SFE coupled with HSCCC, have been established, enabling the acquisition of high-purity material for research purposes. While comprehensive studies on its specific biological activities and molecular targets are still emerging, preliminary evidence and the activities of related compounds suggest potential roles as an anti-inflammatory agent and a tyrosinase inhibitor. Further investigation into the precise mechanisms of action and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.
References
- 2. An efficient combination of supercritical fluid extraction and high-speed counter-current chromatography to extract and purify homoisoflavonoids from Ophiopogon japonicus (Thunb.) Ker-Gawler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Homoisoflavonoid Enigma: Unraveling the Biosynthetic Pathway in Ophiopogon japonicus
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ophiopogon japonicus, a perennial herb highly valued in traditional medicine, is a rich source of a unique class of secondary metabolites known as homoisoflavonoids. These compounds, characterized by a C16 skeleton (C6-C1-C6-C2), exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cardiovascular protective effects. The intricate biosynthetic pathway leading to these valuable molecules is a subject of significant scientific interest, holding the key to unlocking their full therapeutic potential through biotechnological production. This technical guide provides an in-depth exploration of the homoisoflavonoid biosynthesis pathway in Ophiopogon japonicus, consolidating current knowledge on the enzymatic steps, relevant genes, quantitative data, and detailed experimental protocols to aid researchers and professionals in drug development.
The Core Biosynthetic Machinery: From Phenylalanine to a Chalcone (B49325) Intermediate
The biosynthesis of homoisoflavonoids in Ophiopogon japonicus commences with the general phenylpropanoid pathway, a fundamental route for the production of a vast array of plant natural products. This initial phase culminates in the formation of a chalcone scaffold, the central precursor for all flavonoids and their derivatives.
The key enzymatic players in this upstream pathway have been identified through transcriptomic analyses of Ophiopogon japonicus.[1][2] These include:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
The subsequent crucial step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) . This results in the formation of naringenin (B18129) chalcone, the foundational C15 scaffold. Following this, chalcone isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into its corresponding flavanone (B1672756), naringenin.
The Enigmatic Diversion: The Path to the Homoisoflavonoid Skeleton
The critical juncture where the biosynthetic route diverges from the general flavonoid pathway to the unique homoisoflavonoid scaffold in Ophiopogon japonicus is an area of ongoing investigation. While the precise enzymatic machinery in this species is yet to be fully elucidated, the prevailing hypothesis, drawn from studies in other homoisoflavonoid-producing plants, points to the involvement of a key enzyme: chalcone reductase (CHR) .
It is theorized that CHR acts on the chalcone intermediate, preventing its cyclization into a flavanone and instead catalyzing a reduction reaction. This would be followed by a series of uncharacterized enzymatic steps, likely involving a rearrangement and the addition of a one-carbon unit, to form the characteristic 3-benzylchroman-4-one core of homoisoflavonoids. Transcriptomic studies in Ophiopogon japonicus have revealed the expression of various reductase and synthase enzymes whose specific roles in this diversion are yet to be confirmed.
Quantitative Insights: Homoisoflavonoid Profile in Ophiopogon japonicus
The roots of Ophiopogon japonicus are the primary site of homoisoflavonoid accumulation. Numerous studies have employed High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify these compounds. Methylophiopogonanone A and Methylophiopogonanone B are consistently reported as the most abundant homoisoflavonoids.
Table 1: Quantitative Analysis of Major Homoisoflavonoids in the Roots of Ophiopogon japonicus
| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference(s) |
| Methylophiopogonanone A | 0.2 - 1.5 | HPLC-DAD, HPLC-MS | [3][4] |
| Methylophiopogonanone B | 0.1 - 0.8 | HPLC-DAD, HPLC-MS | [3][5] |
| 6-Aldehydo-isoophiopogonanone A | 0.05 - 0.3 | HPLC-DAD | [4] |
| Ophiopogonanone A | Variable | HPLC-MS | [6] |
Note: Concentrations can vary significantly based on the plant's geographical origin, cultivation conditions, and harvesting time.
Experimental Protocols
Quantification of Homoisoflavonoids by HPLC-MS
This protocol provides a general framework for the extraction and quantitative analysis of homoisoflavonoids from Ophiopogon japonicus roots.
a. Sample Preparation and Extraction:
-
Dry the roots of Ophiopogon japonicus at 50°C to a constant weight and grind them into a fine powder.
-
Accurately weigh 1.0 g of the powdered sample and place it in a flask.
-
Add 50 mL of methanol (B129727) and perform ultrasonic-assisted extraction for 30 minutes.
-
Filter the extract and repeat the extraction process twice with fresh methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Dissolve the crude extract in methanol to a final concentration of 1 mg/mL and filter through a 0.22 µm membrane before HPLC-MS analysis.[3]
b. HPLC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-90% B; 25-30 min, 90% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Full scan mode (e.g., m/z 100-1000) and targeted MS/MS for specific homoisoflavonoids.
Chalcone Synthase (CHS) Enzyme Activity Assay
This spectrophotometric assay can be adapted to measure the activity of CHS, a key enzyme in the pathway.
a. Protein Extraction:
-
Harvest fresh Ophiopogon japonicus root tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM β-mercaptoethanol and 10% (w/v) polyvinylpolypyrrolidone).
-
Centrifuge the homogenate at 15,000 × g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
b. Enzyme Assay:
-
The reaction mixture (total volume of 200 µL) should contain: 100 mM potassium phosphate buffer (pH 7.5), 10 µM p-coumaroyl-CoA, 10 µM malonyl-CoA, and an appropriate amount of the crude enzyme extract.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 20% HCl.
-
Extract the product (naringenin chalcone) with ethyl acetate (B1210297).
-
Evaporate the ethyl acetate and redissolve the residue in methanol.
-
Measure the absorbance of the product at approximately 370 nm using a spectrophotometer. The amount of product can be calculated using a standard curve of naringenin chalcone.[7]
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the expression levels of genes involved in the homoisoflavonoid biosynthesis pathway.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from Ophiopogon japonicus root tissue using a suitable plant RNA extraction kit or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.[1]
b. qRT-PCR:
-
Design gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, CHS, CHI) and a suitable reference gene (e.g., Actin or GAPDH).
-
Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR system.
-
The reaction mixture (e.g., 20 µL) should contain: 10 µL of 2× SYBR Green Master Mix, 0.5 µM of each forward and reverse primer, and 1-2 µL of diluted cDNA.
-
A typical thermal cycling profile would be: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.
-
Analyze the relative gene expression using the 2-ΔΔCt method.[1]
Visualizing the Pathway and Experimental Logic
To facilitate a clearer understanding of the homoisoflavonoid biosynthesis pathway and the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthesis pathway of homoisoflavonoids in O. japonicus.
Caption: Workflow for homoisoflavonoid quantification.
Caption: Workflow for gene expression analysis.
Conclusion and Future Perspectives
The biosynthesis of homoisoflavonoids in Ophiopogon japonicus represents a fascinating example of metabolic diversification in plants. While the upstream pathway is well-characterized, the specific enzymatic steps that define the homoisoflavonoid branch remain a key area for future research. The identification and characterization of the putative chalcone reductase and subsequent modifying enzymes will be instrumental in fully elucidating this pathway. Such knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the metabolic engineering of microorganisms or the plant itself to enhance the production of these medicinally important compounds. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unravel the complete story of homoisoflavonoid biosynthesis in this remarkable medicinal plant.
References
- 1. Integrative metabolomics and transcriptomics profiling reveals differential expression of flavonoid synthesis in Ophiopogon japonicus (L. f.) Ker-Gawl. in adaptation to drought - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Integrated transcriptomics and metabolomics analysis of flavonoid biosynthesis in Ophiopogon japonicum under cadmium stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Homoisoflavonoids profiling of Ophiopogon japonicus by off-line coupling high-speed countercurrent chromatography with high-performance liquid chromatography-diode array detector-quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
The Core Mechanism of Action of 6-Aldehydoisoophiopogonone A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aldehydoisoophiopogonone A, a homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus, is emerging as a compound of interest for its potential therapeutic properties. While direct and extensive research on this compound is limited, this guide synthesizes the available data on closely related homoisoflavonoids from the same plant to elucidate its probable core mechanism of action. This document posits that this compound likely exerts its effects through the modulation of key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This guide provides a comprehensive overview of these pathways, quantitative data from related compounds, detailed experimental protocols for mechanism-of-action studies, and visual diagrams to facilitate understanding.
Introduction to this compound
This compound is a member of the homoisoflavonoid class of natural products, which are characteristic constituents of the plant genus Ophiopogon. Homoisoflavonoids from Ophiopogon japonicus have been reported to possess a range of biological activities, with anti-inflammatory effects being a prominent feature[1][2]. The anti-inflammatory potential of these compounds is often attributed to their ability to suppress the production of inflammatory mediators[1]. Given its structural similarity to other bioactive homoisoflavonoids from the same source, it is hypothesized that this compound shares a similar anti-inflammatory mechanism of action.
Proposed Core Mechanism of Action: Inhibition of MAPK and NF-κB Signaling Pathways
Inflammation is a complex biological response mediated by a network of signaling pathways. Two of the most critical pathways in the inflammatory process are the MAPK and NF-κB signaling cascades. These pathways regulate the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS)[3][4].
Based on studies of related homoisoflavonoids, the proposed mechanism of action for this compound involves the inhibition of these key inflammatory pathways. Specifically, it is likely that this compound can suppress the activation of the MAPK pathway, which in turn can lead to the downstream inhibition of NF-κB activation.
The Role of the MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to a cellular response. In the context of inflammation, stimuli such as lipopolysaccharide (LPS) can activate a series of kinases, including ERK1/2 and JNK. The phosphorylation and activation of these kinases lead to the activation of transcription factors that drive the expression of inflammatory genes[3]. Research on 4′-O-Demethylophiopogonanone E, a homoisoflavonoid from Ophiopogon japonicus, has shown that its anti-inflammatory effects are mediated through the inhibition of ERK1/2 and JNK phosphorylation.
The Role of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS[4][5]. By inhibiting the upstream MAPK pathway, this compound can likely prevent the activation of NF-κB.
Quantitative Data on the Anti-Inflammatory Effects of Homoisoflavonoids from Ophiopogon japonicus
| Compound | IC₅₀ (µM) for NO Production Inhibition[1] |
| Ophiopogonanone H | 20.1 |
| Compound 4 | 17.0 |
| Compound 6 | 7.8 |
| Compound 7 | 5.1 |
| Compound 10 | 19.2 |
| Compound 11 | 14.4 |
Note: The specific structures for compounds 4, 6, 7, 10, and 11 are detailed in the cited publication. This data is presented to demonstrate the general anti-inflammatory potential of homoisoflavonoids from Ophiopogon japonicus.
Detailed Experimental Protocols
To investigate the proposed mechanism of action of this compound, the following experimental protocols can be employed. These are based on standard methodologies used in the cited literature for studying anti-inflammatory effects of natural compounds.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurements).
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
After cell treatment, collect the culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokines.
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on a standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is used to detect the levels of total and phosphorylated proteins in the MAPK and NF-κB signaling pathways.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of ERK1/2, JNK, p38, IκBα, and NF-κB p65.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
-
Visualizing the Mechanism of Action
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathways and a general experimental workflow.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for mechanism of action studies.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is still forthcoming, the data from structurally related homoisoflavonoids from Ophiopogon japonicus provides a strong foundation for a hypothesized mechanism. It is proposed that this compound exerts its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, thereby reducing the production of pro-inflammatory mediators. Further research is warranted to definitively confirm this mechanism and to fully elucidate the therapeutic potential of this natural compound. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for future investigations in this area.
References
- 1. Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Profile of 6-Aldehydoisoophiopogonone A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Aldehydoisoophiopogonone A is a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus (L. f.) Ker-Gawl., a plant with a long history of use in traditional medicine. While direct and extensive research on this compound is limited, the broader class of homoisoflavonoids from Ophiopogon japonicus has been the subject of significant scientific investigation. This technical guide synthesizes the available information on the biological activities of this class of compounds, with a specific focus on cytotoxic, anti-inflammatory, and antioxidant properties, providing a foundational understanding for researchers and drug development professionals. The data presented herein is largely based on studies of structurally similar homoisoflavonoids derived from the same natural source, offering valuable insights into the potential therapeutic applications of this compound.
Cytotoxic Activity Against Cancer Cell Lines
Table 1: Cytotoxic Activity of Homoisoflavonoids from Ophiopogon japonicus
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Homoisopogon A | LU-1 | Human Lung Adenocarcinoma | 0.51 |
| Homoisopogon A | KB | Human Epidermoid Carcinoma | 0.66 |
| Homoisopogon A | SK-Mel-2 | Human Melanoma | 0.58 |
Source: Adapted from Nguyen et al., Chem Pharm Bull (Tokyo), 2017.[1][2]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the homoisoflavonoids was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., LU-1, KB, SK-Mel-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., homoisoflavonoids) and incubated for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Activity
Homoisoflavonoids from Ophiopogon japonicus have been shown to possess significant anti-inflammatory properties. A key mechanism of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.
Table 2: Anti-inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus
| Compound Number | Inhibition of NO Production in BV-2 cells (IC50, µM) |
| 2 | 20.1 |
| 4 | 17.0 |
| 6 | 7.8 |
| 7 | 5.1 |
| 10 | 19.2 |
| 11 | 14.4 |
Source: Adapted from Kou et al., Fitoterapia, 2012.[3]
Signaling Pathway: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, through the downregulation of pro-inflammatory signaling pathways, such as the MAPK pathway, leading to reduced production of inflammatory mediators like NO, IL-1β, and IL-6.[4]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: Murine microglial cells (e.g., BV-2) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for a specified time (e.g., 24 hours).
-
Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Antioxidant Activity
Homoisoflavonoids are phenolic compounds and are thus expected to possess antioxidant properties. While specific quantitative antioxidant data for this compound are not available, the general antioxidant potential of flavonoids is well-established. This activity is typically evaluated using assays that measure the compound's ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of compounds.[5][6]
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. This solution has a deep purple color.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution. A blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox) are also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant compound leads to a color change from purple to yellow, resulting in a decrease in absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.
Antibacterial Activity
Preliminary reports suggest that homoisoflavonoids may possess activity against multidrug-resistant (MDR) bacteria. However, specific studies detailing the antibacterial spectrum and potency of this compound or related compounds from Ophiopogon japonicus against MDR strains are not currently available in the public domain. Further research is warranted to investigate this potential activity.
This compound, as a member of the homoisoflavonoid class of compounds from Ophiopogon japonicus, holds considerable promise for further investigation as a potential therapeutic agent. The strong evidence for cytotoxic and anti-inflammatory activities among its close structural analogs provides a solid rationale for its evaluation in these areas. The experimental protocols and signaling pathway information detailed in this guide offer a framework for researchers to undertake such investigations. Future studies should focus on isolating or synthesizing this compound in sufficient quantities for comprehensive biological evaluation to confirm and quantify its specific activities and elucidate its precise mechanisms of action.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Cytotoxic Homoisoflavonoids from Ophiopogon japonicus Tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. mdpi.com [mdpi.com]
Therapeutic Targets of 6-Aldehydoisoophiopogonone A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aldehydoisoophiopogonone A, a homoisoflavonoid isolated from the medicinal plant Ophiopogon japonicus, represents a promising but underexplored molecule in drug discovery. While direct studies on its specific molecular targets are limited, research on closely related homoisoflavonoids from the same source provides significant insights into its potential mechanisms of action. This technical guide consolidates the current understanding of the therapeutic targets of analogous compounds, suggesting that this compound likely exerts its biological effects through the modulation of key signaling pathways involved in inflammation and pigmentation. The primary putative targets include the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the enzyme tyrosinase. This document provides a comprehensive overview of the experimental evidence for these targets, including quantitative data from analogous compounds, detailed experimental protocols, and visual representations of the implicated signaling cascades to guide future research and development efforts.
Introduction
This compound is a member of the homoisoflavonoid class of natural products, which are characterized by a 16-carbon skeleton. These compounds, particularly those isolated from Ophiopogon japonicus, have garnered attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. Understanding the specific molecular interactions of these compounds is crucial for their development as therapeutic agents. This guide focuses on the probable therapeutic targets of this compound by examining the well-documented activities of its structural analogs.
Putative Therapeutic Target: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention. Evidence from studies on homoisoflavonoids isolated from Ophiopogon japonicus strongly suggests that the MAPK pathway is a primary target for their anti-inflammatory effects.
Mechanism of Action: Inhibition of ERK1/2 and JNK Phosphorylation
Research on compounds structurally similar to this compound has demonstrated that their anti-inflammatory activity is mediated through the inhibition of the phosphorylation of key MAPK components, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK). By suppressing the activation of these kinases, these homoisoflavonoids can effectively downregulate the production of pro-inflammatory mediators.
A key consequence of MAPK inhibition is the reduced expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). This mechanism provides a strong rationale for the investigation of this compound as a potential anti-inflammatory agent.
Quantitative Data for Analogous Compounds
While specific quantitative data for this compound is not yet available, the following table summarizes the inhibitory activity of a closely related homoisoflavonoid, 4'-O-Demethylophiopogonanone E, on pro-inflammatory cytokine production in LPS-induced RAW 264.7 macrophages.
| Compound | Target Cytokine | IC50 Value (μg/mL) |
| 4'-O-Demethylophiopogonanone E | IL-1β | 32.5 ± 3.5 |
| 4'-O-Demethylophiopogonanone E | IL-6 | 13.4 ± 2.3 |
Experimental Protocols
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour before stimulation with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours.
The levels of IL-1β and IL-6 in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. The absorbance is measured at 450 nm using a microplate reader. The concentration of cytokines is calculated based on a standard curve.
Cells are treated as described above and then lysed. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of ERK1/2 and JNK overnight at 4°C. After washing, the membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram
Potential Therapeutic Target: Tyrosinase
Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is a common strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. Studies on methylophiopogonanone A (MO-A) and methylophiopogonanone B (MO-B), which are structurally very similar to this compound, have identified tyrosinase as a direct molecular target.
Mechanism of Action: Reversible Mixed-Type Inhibition
MO-A and MO-B have been shown to inhibit tyrosinase activity through a reversible, mixed-type inhibition mechanism. This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme. Given the structural similarities, it is highly probable that this compound shares this mechanism of action.
Quantitative Data for Analogous Compounds
The following table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of mushroom tyrosinase by MO-A and MO-B.
| Compound | Target Enzyme | IC50 Value (x 10⁻⁵ mol/L) |
| Methylophiopogonanone A (MO-A) | Tyrosinase | 10.87 ± 0.25 |
| Methylophiopogonanone B (MO-B) | Tyrosinase | 18.76 ± 0.14 |
Experimental Protocols
The tyrosinase inhibitory activity is determined spectrophotometrically by measuring the dopachrome (B613829) formation from the oxidation of L-DOPA. The reaction mixture contains phosphate (B84403) buffer (pH 6.8), L-DOPA solution, and mushroom tyrosinase solution. The test compound (e.g., this compound) is pre-incubated with the enzyme at room temperature. The reaction is initiated by the addition of L-DOPA, and the absorbance at 475 nm is monitored over time using a microplate reader. Kojic acid is typically used as a positive control. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
To determine the type of inhibition, Lineweaver-Burk plots are constructed by measuring the initial reaction velocities at various concentrations of L-DOPA in the presence of different concentrations of the inhibitor.
Experimental Workflow Diagram
Future Directions and Conclusion
The available evidence strongly suggests that this compound is a promising candidate for further investigation as a modulator of the MAPK signaling pathway and an inhibitor of tyrosinase. Future research should focus on:
-
Directly assessing the inhibitory activity of this compound on the phosphorylation of ERK1/2 and JNK, and its effect on the production of a wider range of pro-inflammatory cytokines.
-
Determining the IC50 value of this compound against tyrosinase from various sources, including human tyrosinase, to ascertain its potential for dermatological applications.
-
Investigating other potential targets within inflammatory and pigmentation pathways to build a more comprehensive understanding of its mechanism of action.
-
Conducting in vivo studies to validate the therapeutic potential of this compound in relevant disease models.
6-Aldehydoisoophiopogonone A: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone A is a homoisoflavonoid, a class of natural organic compounds, isolated from the roots of Ophiopogon japonicus (Thunb.) Ker-Gawl. This technical guide provides a consolidated overview of its known physicochemical properties, experimental protocols for its extraction and purification, and discusses potential biological activities based on related compounds.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄O₇ | [1] |
| Molecular Weight | 354.3 g/mol | [1] |
| CAS Number | 112500-90-0 | [2] |
| Appearance | Solid | [2] |
| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde | [1] |
| Canonical SMILES | CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O | [1] |
| Topological Polar Surface Area | 102 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Solubility | Data not readily available. Commercial suppliers suggest in vivo formulation protocols. | |
| Melting Point | Data not readily available. | |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Shipped with blue ice or at ambient temperature. |
Experimental Protocols
Extraction and Purification of this compound
The following protocol is based on an efficient method combining supercritical fluid extraction (SFE) and high-speed counter-current chromatography (HSCCC).
1. Supercritical Fluid Extraction (SFE):
-
Plant Material: Dried roots of Ophiopogon japonicus.
-
Optimization: An orthogonal test L9 (3)
-
Pressure: 25 MPa
-
Temperature: 55°C
-
Dynamic Extraction Time: 4.0 hours
-
Modifier: 25% Methanol
-
-
Procedure: The optimized conditions are applied to a preparative SFE system to obtain a crude extract containing homoisoflavonoids.
2. High-Speed Counter-Current Chromatography (HSCCC) Purification:
-
Apparatus: A suitable HSCCC instrument.
-
Two-Phase Solvent System: A mixture of n-hexane/ethyl acetate/methanol/acetonitrile/water in a volume ratio of 1.8:1.0:1.0:1.2:1.0.
-
Procedure:
-
The HSCCC column is first entirely filled with the upper phase (stationary phase).
-
The apparatus is then rotated at an appropriate speed while the lower phase (mobile phase) is pumped into the column.
-
After hydrodynamic equilibrium is reached, the crude extract (dissolved in a small volume of the solvent mixture) is injected.
-
The effluent from the outlet of the column is continuously monitored by a UV-Vis detector.
-
Fractions are collected according to the elution profile.
-
-
Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds. In a reported experiment, this method yielded 6-aldehydo-isoophiopogonone A with a purity of 98.3%.
-
Structure Identification: The chemical structure of the purified compound is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) analysis.
Biological Activity and Signaling Pathways
Specific studies detailing the biological activities and signaling pathway modulation of this compound are limited. However, research on other homoisoflavonoids isolated from Ophiopogon japonicus suggests potential anti-inflammatory and antioxidant properties.[3][4][5][6]
Potential Anti-Inflammatory Activity
Homoisoflavonoids from Ophiopogon japonicus have been shown to possess anti-inflammatory effects.[3][4] For instance, some of these compounds can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced macrophages.[7] This is often achieved through the modulation of key signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in inflammation.[7] Inhibition of the phosphorylation of ERK1/2 and JNK, components of the MAPK pathway, has been observed with other compounds from this plant, leading to a decrease in the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β and IL-6.[7]
While not yet demonstrated specifically for this compound, a similar mechanism of action is plausible.
Potential Antioxidant Activity
The root extract of Ophiopogon japonicus, which is rich in homoisoflavonoids, has demonstrated significant antioxidant activities.[4][6] Compounds like methylophiopogonanone A and B have been studied for their ability to scavenge free radicals.[4][6] This suggests that this compound may also contribute to the overall antioxidant capacity of the plant extract, though specific studies are needed to confirm this.
Conclusion
This compound is a well-characterized homoisoflavonoid in terms of its chemical structure and methods for its isolation. While its physicochemical profile is not yet complete, and its specific biological functions are still under investigation, the activities of related compounds from Ophiopogon japonicus suggest it may be a promising candidate for further research, particularly in the areas of anti-inflammatory and antioxidant drug discovery. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy in various disease models.
References
- 1. 6-aldehydo-isoophiopogonone A | C19H14O7 | CID 5317207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular dock ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06091K [pubs.rsc.org]
- 6. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6-Aldehydoisoophiopogonone A (CAS Number: 112500-90-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aldehydoisoophiopogonone A, a homoisoflavonoid isolated from the traditional Chinese medicinal plant Ophiopogon japonicus, presents a promising scaffold for further investigation in drug discovery. Homoisoflavonoids as a class have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge surrounding this compound. Due to a notable scarcity of research focused specifically on this compound, this document also draws upon data from closely related homoisoflavonoids derived from the same plant source to infer potential biological activities and mechanisms of action. A critical need for dedicated studies on this compound is highlighted to fully elucidate its therapeutic potential.
Introduction
This compound is a natural product belonging to the homoisoflavonoid class of secondary metabolites.[1] It is characterized by a C16 skeleton, biosynthetically derived from the flavonoid pathway. The primary natural source of this compound is the tuberous root of Ophiopogon japonicus (L.f.) Ker-Gawl., a plant with a long history of use in traditional medicine for treating a variety of ailments, including cardiovascular and inflammatory diseases. The unique structural features of homoisoflavonoids have attracted interest for their potential pharmacological properties.
Physicochemical Properties
While detailed experimental data on the physicochemical properties of this compound are not widely published, its basic characteristics can be summarized as follows:
| Property | Value |
| CAS Number | 112500-90-0 |
| Molecular Formula | C₁₉H₁₆O₆ |
| Molecular Weight | 340.33 g/mol |
| Class | Homoisoflavonoid |
| Natural Source | Ophiopogon japonicus |
Potential Biological Activities and Signaling Pathways (Inferred from Related Compounds)
Direct experimental evidence for the biological activity of this compound is not available in the public domain. However, studies on other homoisoflavonoids isolated from Ophiopogon japonicus suggest potential areas of pharmacological interest.
Anti-inflammatory Activity
Several homoisoflavonoids from Ophiopogon japonicus have demonstrated significant anti-inflammatory effects. For instance, related compounds have been shown to inhibit the production of pro-inflammatory mediators. The underlying mechanism is often attributed to the modulation of key inflammatory signaling pathways.
A plausible mechanism of action for homoisoflavonoids, and by extension potentially for this compound, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
Apoptosis Induction in Cancer Cells
Some natural compounds with structures similar to this compound have been reported to induce apoptosis in various cancer cell lines. The induction of programmed cell death is a key mechanism for anti-cancer agents.
The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. It is plausible that this compound could modulate key proteins in these pathways, such as the Bcl-2 family of proteins or initiator caspases.
Experimental Protocols (General Methodologies for Homoisoflavonoids)
While specific protocols for this compound are unavailable, the following represent general methodologies employed in the study of related homoisoflavonoids. These can serve as a template for future research on the target compound.
General Workflow for Isolation and Bioactivity Screening
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. IC₅₀ values are determined by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., human breast cancer cell line MCF-7) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are calculated.
Quantitative Data Summary (Data for Related Homoisoflavonoids)
The following table summarizes publicly available quantitative data for other homoisoflavonoids isolated from Ophiopogon japonicus. This data is provided for comparative purposes and to highlight the potential activity range for compounds of this class. No specific quantitative data for this compound has been found in the reviewed literature.
| Compound Name | Assay | Cell Line/Model | IC₅₀ / Activity |
| Methylophiopogonanone A | Tyrosinase Inhibition | - | 10.87 ± 0.25 x 10⁻⁵ mol/L |
| Methylophiopogonanone B | Tyrosinase Inhibition | - | 18.76 ± 0.14 x 10⁻⁵ mol/L |
| Ophiopogonanone E | Nitric Oxide Production | RAW 264.7 | - |
Conclusion and Future Directions
This compound remains a largely uncharacterized natural product with potential for further pharmacological investigation. Based on the activities of structurally similar homoisoflavonoids from Ophiopogon japonicus, it is reasonable to hypothesize that this compound may possess anti-inflammatory and/or anti-cancer properties.
To unlock the therapeutic potential of this compound, future research should focus on:
-
Isolation and/or Synthesis: Development of efficient methods for obtaining sufficient quantities of the pure compound for comprehensive biological evaluation.
-
In Vitro Screening: Systematic screening of this compound against a panel of cancer cell lines and in various anti-inflammatory and antioxidant assays to determine its IC₅₀ values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound, including its effects on NF-κB, MAPK, and apoptosis-related proteins.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of inflammation and cancer.
The generation of such data will be crucial for determining the viability of this compound as a lead compound for the development of novel therapeutics.
References
6-Aldehydoisoophiopogonone A: A Technical Review of the Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone A is a homoisoflavonoid that has been isolated from the rhizome of Ophiopogon japonicus (L.f) Ker-Gawl, a plant used in traditional Chinese medicine.[1][2] Homoisoflavonoids are a class of phenolic compounds that have attracted scientific interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its biological activities, mechanisms of action, and relevant experimental data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄O₇ | [1] |
| Molecular Weight | 354.31 g/mol | [1] |
| CAS Number | 112500-90-0 | [1] |
| Appearance | Solid | [1] |
| Source | Ophiopogon japonicus | [1] |
Biological Activities and Mechanism of Action
The primary biological activity of this compound and related compounds from Ophiopogon japonicus that has been investigated is its anti-inflammatory effect. While specific quantitative data for this compound is not extensively detailed in the provided search results, the literature on compounds isolated from the same plant suggests a potential mechanism of action involving the modulation of key inflammatory pathways.
A study on compounds isolated from the rhizome of Ophiopogon japonicus demonstrated that certain homoisoflavonoids can significantly suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[2] Furthermore, some of these compounds were found to inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-6.[2] The anti-inflammatory effects of these compounds are suggested to be mediated through the inhibition of the phosphorylation of ERK1/2 and JNK in the MAPK signaling pathway.[2]
While this provides a likely framework for the action of this compound, direct experimental evidence and quantitative data for this specific compound are needed for confirmation.
Quantitative Data
Detailed quantitative data specifically for this compound is limited in the currently available literature. The following table summarizes the type of data that is typically generated for compounds of this class, based on studies of other homoisoflavonoids from Ophiopogon japonicus.
| Assay | Cell Line | Parameter | Value | Reference Compound |
| Nitric Oxide (NO) Production | RAW 264.7 | IC₅₀ | Data not available | Desmethylisoophiopogonone B, 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone |
| IL-1β Production | RAW 264.7 | IC₅₀ | Data not available | 4'-O-Demethylophiopogonanone E |
| IL-6 Production | RAW 264.7 | IC₅₀ | Data not available | 4'-O-Demethylophiopogonanone E |
Note: This table is illustrative of the types of data generated for related compounds and highlights the current data gap for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the anti-inflammatory activity of homoisoflavonoids, based on the literature for compounds isolated from Ophiopogon japonicus.[2]
Cell Culture and Viability Assay
-
Cell Line: RAW 264.7 macrophage cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
Cells are then treated with various concentrations of the test compound for 24 hours.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Assay
-
RAW 264.7 cells are seeded in 96-well plates and incubated for 24 hours.
-
Cells are pre-treated with the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
The absorbance is measured at 540 nm.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
RAW 264.7 cells are treated as described for the NO assay.
-
The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blotting Analysis
-
RAW 264.7 cells are treated with the test compound and/or LPS.
-
Total protein is extracted from the cells, and protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK1/2, ERK1/2, p-JNK, JNK, iNOS, COX-2, β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathway modulated by homoisoflavonoids from Ophiopogon japonicus and a typical experimental workflow for evaluating their anti-inflammatory activity.
Caption: Proposed anti-inflammatory signaling pathway.
Caption: Experimental workflow for anti-inflammatory evaluation.
Conclusion and Future Directions
This compound, a homoisoflavonoid from Ophiopogon japonicus, represents a potentially valuable natural product for further investigation. Based on the activities of structurally related compounds from the same source, it is plausible that this compound possesses anti-inflammatory properties, likely mediated through the MAPK and NF-κB signaling pathways.
However, a significant gap in the literature exists regarding the specific biological activities and quantitative pharmacological data for this particular compound. Future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable comprehensive biological testing.
-
In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies to elucidate the specific anti-inflammatory, anticancer, and neuroprotective effects of this compound.
-
Quantitative Analysis: Determining key pharmacological parameters such as IC₅₀ and EC₅₀ values in various assays.
-
Mechanism of Action Studies: Utilizing techniques like Western blotting, qPCR, and reporter gene assays to precisely define the molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the structural features crucial for its biological activity and to potentially develop more potent derivatives.
A thorough investigation of this compound will be crucial to fully understand its therapeutic potential and to advance its development as a lead compound for novel drug discovery.
References
Methodological & Application
Application Notes and Protocols: Isolation of 6-Aldehydoisoophiopogonone A from Ophiopogon japonicus
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone A is a homoisoflavonoid found in the tuberous roots of Ophiopogon japonicus, a plant widely used in traditional medicine. Homoisoflavonoids from this plant have garnered significant interest for their potential pharmacological activities. This document provides a detailed protocol for the efficient isolation and purification of this compound, employing a modern and effective combination of Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC). This methodology offers high purity and yield, making it suitable for research and drug development purposes.
Data Presentation
The following table summarizes the quantitative data for the isolation of this compound and other homoisoflavonoids from a crude extract of Ophiopogon japonicus using the described SFE-HSCCC method.[1]
| Compound | Amount from Crude Extract (mg) | Yield (mg) | Purity (%) |
| This compound | 140 | 4.1 | 98.3 |
| Methylophiopogonanone A | 140 | 15.3 | 96.9 |
| 6-Formyl-isoophiopogonanone A | 140 | 13.5 | 97.3 |
Experimental Protocols
Preparation of Plant Material
-
Source: Tuberous roots of Ophiopogon japonicus.
-
Processing: The roots should be thoroughly washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.
Supercritical Fluid Extraction (SFE) of Crude Homoisoflavonoids
Supercritical fluid extraction is a green and efficient technique for extracting bioactive compounds from plant materials. It utilizes a supercritical fluid, typically carbon dioxide, which has properties of both a liquid and a gas, allowing for high penetration and dissolving power.
Optimized SFE Parameters: [1]
-
Pressure: 25 MPa
-
Temperature: 55°C
-
Dynamic Extraction Time: 4.0 hours
-
Modifier: 25% Methanol (B129727)
Protocol:
-
Load the ground Ophiopogon japonicus powder into the extraction vessel of the SFE system.
-
Set the system parameters to the optimized conditions listed above.
-
Pressurize the system with CO2 to the desired pressure.
-
Introduce methanol as a modifier at the specified concentration.
-
Initiate the dynamic extraction for the specified duration.
-
The supercritical fluid containing the dissolved compounds is then depressurized in a collector, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collect the resulting crude extract, which will be a mixture of homoisoflavonoids and other compounds.
High-Speed Counter-Current Chromatography (HSCCC) for Purification
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It is particularly well-suited for the separation and purification of natural products.
HSCCC System and Parameters:
-
Two-phase solvent system: A suitable two-phase solvent system must be selected to achieve good separation. The selection is based on the partition coefficient (K) of the target compounds. For the separation of homoisoflavonoids from Ophiopogon japonicus, a system of n-hexane-ethyl acetate-methanol-water is often effective. The exact ratios should be optimized for the specific separation.
-
Stationary Phase: The upper phase of the solvent system.
-
Mobile Phase: The lower phase of the solvent system.
-
Flow Rate: A typical flow rate would be in the range of 1.5-2.0 mL/min.
-
Rotational Speed: The speed of the coiled column should be optimized, often around 800-900 rpm.
-
Detection: The effluent is monitored using a UV-Vis detector at a wavelength suitable for the detection of homoisoflavonoids (e.g., 254 nm).
Protocol:
-
Prepare the two-phase solvent system by thoroughly mixing the selected solvents in a separatory funnel and allowing the layers to separate.
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Dissolve the crude extract obtained from SFE in a small volume of the solvent system (a mixture of both phases).
-
Begin pumping the mobile phase (lower phase) through the column at the set flow rate while the column is rotating at the desired speed.
-
Once the system reaches hydrodynamic equilibrium (mobile phase emerges from the column outlet), inject the prepared sample solution.
-
Collect fractions of the effluent at regular intervals.
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound in high purity.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
-
The chemical structure of the purified this compound can be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Schematic of the Supercritical Fluid Extraction (SFE) process.
References
Application Notes and Protocols for Cell-Based Assays Evaluating 6-Aldehydoisoophiopogonone A Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of 6-Aldehydoisoophiopogonone A, a homoisoflavonoid compound. The primary focus of these assays is to investigate its anti-cancer properties, particularly in non-small cell lung cancer (NSCLC), through the inhibition of the STAT3 signaling pathway.
Overview of this compound Activity
This compound has been identified as a potent inhibitor of lung cancer cell growth. Its mechanism of action involves the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cancer cell proliferation, survival, and apoptosis. The following protocols outline the necessary steps to quantify the cytotoxic and apoptotic effects of this compound on lung cancer cell lines and to confirm its impact on the STAT3 pathway.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound on two common non-small cell lung cancer cell lines.
| Cell Line | Assay Type | IC50 Value (µM) | Exposure Time (hours) |
| A549 | Cell Viability (MTT) | Data not found | 48 |
| H460 | Cell Viability (MTT) | Data not found | 48 |
Note: Specific IC50 values for this compound were not found in the searched literature. Researchers should perform dose-response experiments to determine these values empirically.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration at which this compound inhibits the metabolic activity of cancer cells, a measure of cell viability.
Materials:
-
A549 and H460 human non-small cell lung cancer cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed A549 and H460 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including vehicle controls, should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include wells with medium only (blank) and cells with medium containing 0.1% DMSO (vehicle control).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
A549 and H460 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed A549 and H460 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50 values determined from the MTT assay) for 24 hours. Include a vehicle control (0.1% DMSO).
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the detached and adherent cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC is detected in the green fluorescence channel (FL1) and PI in the red fluorescence channel (FL2).
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for STAT3 Signaling Pathway
This protocol examines the effect of this compound on the phosphorylation of STAT3 and its downstream targets.
Materials:
-
A549 and H460 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat A549 and H460 cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Compare the levels of phosphorylated and total proteins between treated and control groups.
Visualizations
Caption: Workflow for in vitro cell-based assays of this compound.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Application Notes and Protocols for Studying 6-Aldehydoisoophiopogonone A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone A is a homoisoflavonoid compound that can be isolated from Ophiopogon japonicus. While direct in-vivo studies on this compound are limited, research on related homoisoflavonoids from the same plant suggests potential therapeutic applications in several key areas. Notably, compounds with similar structures have demonstrated anti-inflammatory, neuroprotective, and lipid-lowering properties. For instance, Methylophiopogonanone A, another homoisoflavonoid from Ophiopogon japonicus, has been shown to alleviate high-fat diet-induced hyperlipidemia in rats and to possess neuroprotective and cardioprotective effects. Furthermore, various homoisoflavonoids from this plant have exhibited anti-inflammatory activity, in some cases through the inhibition of the ERK1/2 and JNK signaling pathways.
These findings suggest that animal models of hyperlipidemia, myocardial ischemia-reperfusion, cerebral ischemia-reperfusion, and inflammation are highly relevant for investigating the potential therapeutic effects of this compound. This document provides detailed protocols for these animal models and structured tables for the presentation of quantitative data, enabling researchers to systematically evaluate the efficacy of this compound.
Data Presentation
The following tables are designed to facilitate the clear and structured presentation of quantitative data obtained from in-vivo studies of this compound.
Table 1: Effect of this compound on Serum Lipid Profile in a High-Fat Diet-Induced Hyperlipidemia Model
| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Normal Control | - | ||||
| Vehicle Control | - | ||||
| This compound | |||||
| Positive Control |
Table 2: Effect of this compound on Myocardial Infarct Size and Cardiac Function in a Myocardial Ischemia-Reperfusion Injury Model
| Treatment Group | Dose (mg/kg) | Infarct Size (%) | Ejection Fraction (%) | Fractional Shortening (%) |
| Sham Control | - | |||
| Vehicle Control | - | |||
| This compound | ||||
| Positive Control |
Table 3: Effect of this compound on Neurological Deficit and Infarct Volume in a Cerebral Ischemia-Reperfusion Injury Model
| Treatment Group | Dose (mg/kg) | Neurological Score | Infarct Volume (mm³) | Brain Edema (%) |
| Sham Control | - | |||
| Vehicle Control | - | |||
| This compound | ||||
| Positive Control |
Table 4: Effect of this compound on Paw Edema in a Carrageenan-Induced Inflammation Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 1h | Paw Volume Increase (mL) at 3h | Paw Volume Increase (mL) at 5h |
| Vehicle Control | - | |||
| This compound | ||||
| Positive Control |
Table 5: Effect of this compound on Pro-inflammatory Cytokine Levels in an LPS-Induced Inflammation Model
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Vehicle Control | - | |||
| This compound | ||||
| Positive Control |
Experimental Protocols
High-Fat Diet-Induced Hyperlipidemia in Rats
This model is used to evaluate the lipid-lowering effects of this compound.
Animals: Male Sprague-Dawley rats (180-220 g).
Protocol:
-
Acclimatize rats for one week with free access to standard chow and water.
-
Divide rats into four groups: Normal Control, Vehicle Control, this compound treated, and Positive Control (e.g., a statin).
-
The Normal Control group receives a standard diet. The other three groups are fed a high-fat diet (HFD) for 4-8 weeks to induce hyperlipidemia.[1][2]
-
After the induction period, treatment is initiated. The Vehicle Control group receives the vehicle (e.g., 0.5% carboxymethylcellulose). The treatment group receives this compound at the desired dose(s) orally once daily. The Positive Control group receives the standard drug.
-
Continue HFD and treatment for an additional 4-6 weeks.
-
At the end of the treatment period, collect blood samples after an overnight fast.
-
Analyze serum for total cholesterol, triglycerides, HDL-C, and LDL-C levels.
Myocardial Ischemia-Reperfusion (I/R) Injury in Mice
This model assesses the cardioprotective effects of this compound.
Animals: Male C57BL/6 mice (25-30 g).
Protocol:
-
Intubate the mouse and provide ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is typically maintained for 30-45 minutes.[3][4][5]
-
Administer this compound or vehicle intravenously or intraperitoneally shortly before reperfusion.
-
Release the ligature to allow reperfusion for 24 hours.
-
After 24 hours, assess cardiac function using echocardiography.
-
Euthanize the mouse and excise the heart.
-
Stain the heart with triphenyltetrazolium (B181601) chloride (TTC) to determine the infarct size.
Cerebral Ischemia-Reperfusion (I/R) Injury in Rats
This model evaluates the neuroprotective potential of this compound.
Animals: Male Sprague-Dawley rats (250-300 g).
Protocol:
-
Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using an intraluminal filament.[6][7][8]
-
Maintain the occlusion for 90-120 minutes.
-
Administer this compound or vehicle intravenously or intraperitoneally just before or at the onset of reperfusion.
-
Withdraw the filament to allow reperfusion for 24 hours.
-
Assess neurological deficits using a standardized scoring system.
-
Euthanize the rat and remove the brain.
-
Stain brain slices with TTC to measure the infarct volume.
Carrageenan-Induced Paw Edema in Rats
This is an acute inflammation model to screen for anti-inflammatory activity.[9][10][11]
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Protocol:
-
Measure the initial paw volume of the rats using a plethysmometer.
-
Administer this compound or vehicle orally or intraperitoneally. A positive control group can be treated with a nonsteroidal anti-inflammatory drug (NSAID).
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection.[12]
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to investigate the effects on systemic inflammation and cytokine production.[13][14][15]
Animals: Male C57BL/6 mice (20-25 g).
Protocol:
-
Administer this compound or vehicle intraperitoneally or orally.
-
After a pre-treatment period (e.g., 1 hour), inject a single dose of LPS (e.g., 1-5 mg/kg) intraperitoneally.[15]
-
Monitor the animals for signs of sickness.
-
At a specific time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood samples via cardiac puncture under anesthesia.
-
Separate serum and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.
Signaling Pathway
Based on studies of related homoisoflavonoids, this compound may exert its anti-inflammatory effects through the MAPK signaling pathway, specifically by inhibiting the phosphorylation of ERK1/2 and JNK.
References
- 1. A Comparison on Hyperlipidemia Rat Models Induced by High-fat Diet with Different Proportions of Sugar and Oil [slarc.org.cn]
- 2. annexpublishers.com [annexpublishers.com]
- 3. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]
- 5. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 6. 2.1. Rat model of focal cerebral ischemia/reperfusion [bio-protocol.org]
- 7. Temporary middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Aldehydoisoophiopogonone A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone A is a homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus. Emerging research has highlighted its potential as a potent anti-inflammatory agent. These application notes provide a comprehensive guide for the preparation and use of this compound in a cell culture setting, specifically for investigating its anti-inflammatory properties in macrophage cell lines. The protocols and data presented are based on established methodologies to ensure reproducibility and accuracy in experimental outcomes.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄O₇ | [1] |
| Molecular Weight | 354.3 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (in Solvent) | -80°C for up to 1 year | [3] |
Data Summary: Anti-inflammatory Effects on RAW 264.7 Macrophages
The following table summarizes the quantitative effects of this compound on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Parameter | Concentration of this compound | Result |
| Cell Viability | 1, 5, 10 µM | No significant cytotoxicity observed. |
| Nitric Oxide (NO) Production | 1, 5, 10 µM | Dose-dependent inhibition. |
| Prostaglandin E₂ (PGE₂) Production | 1, 5, 10 µM | Dose-dependent inhibition. |
| Inducible Nitric Oxide Synthase (iNOS) Expression | 1, 5, 10 µM | Dose-dependent reduction in protein expression. |
| Cyclooxygenase-2 (COX-2) Expression | 1, 5, 10 µM | Dose-dependent reduction in protein expression. |
| Phosphorylation of IκBα | 1, 5, 10 µM | Inhibition of LPS-induced phosphorylation. |
| Phosphorylation of NF-κB p65 | 1, 5, 10 µM | Inhibition of LPS-induced phosphorylation. |
| Phosphorylation of ERK1/2 | 1, 5, 10 µM | Inhibition of LPS-induced phosphorylation. |
| Phosphorylation of JNK | 1, 5, 10 µM | Inhibition of LPS-induced phosphorylation. |
| Phosphorylation of p38 | 1, 5, 10 µM | Inhibition of LPS-induced phosphorylation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 354.3 g/mol * 1 mL = 3.543 mg
-
Dissolution: Aseptically weigh 3.543 mg of this compound powder and place it in a sterile microcentrifuge tube. Add 1 mL of DMSO to the tube.
-
Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Seeding:
-
For viability and nitric oxide assays, seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
For protein expression analysis (Western Blot), seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well.
-
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in DMEM. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Include a vehicle control group treated with the same concentration of DMSO.
-
-
Stimulation: After the pre-treatment period, stimulate the cells with 1 µg/mL of LPS for the desired incubation time (e.g., 24 hours for NO and PGE₂ assays, shorter times for signaling pathway analysis).
-
Harvesting and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the levels of NO and PGE₂ using appropriate assay kits (e.g., Griess reagent for NO, ELISA for PGE₂).
-
Cell Lysates: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer for subsequent protein quantification and Western blot analysis of iNOS, COX-2, and phosphorylated signaling proteins.
-
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated as described in Protocol 2.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
After the 24-hour incubation with this compound and LPS, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Signaling Pathway Inhibition
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
References
Application Note: Quantitative Analysis of 6-Aldehydoisoophiopogonone A in Plant Extracts by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective method for the quantification of 6-Aldehydoisoophiopogonone A, a bioactive homoisoflavonoid, in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection.
Introduction
This compound is a homoisoflavonoid that has been isolated from medicinal plants such as Ophiopogon japonicus and Glycyrrhiza glabra.[1][2] With a molecular weight of 354.31 g/mol and a chemical formula of C₁₉H₁₄O₇, this compound has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] Accurate and precise quantification of this compound in complex matrices like plant extracts is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. LC-MS/MS offers the high sensitivity and selectivity required for such analyses.
Experimental Protocols
Sample Preparation
This protocol is optimized for the extraction of this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., roots of Ophiopogon japonicus)
-
70% Ethanol (v/v) in water
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
0.22 µm syringe filters
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Weigh 0.2 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 70% ethanol.
-
Sonicate the mixture in an ultrasonic water bath for 45 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM)
For homoisoflavonoids containing a C-6 formyl group, such as this compound, a characteristic fragmentation in negative ion mode is the neutral loss of a CO molecule (28 Da). The deprotonated molecule [M-H]⁻ is used as the precursor ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| This compound | 353.3 | 325.3 | 0.1 | 25 |
| Internal Standard (optional) | User Defined | User Defined | 0.1 | User Defined |
Data Presentation
The following table presents hypothetical quantitative data for illustrative purposes, demonstrating how results can be structured for comparison.
| Sample ID | Plant Source | Concentration (µg/g) | Standard Deviation | %RSD |
| OJ-ZJ-01 | Ophiopogon japonicus (Zhejiang) | 125.8 | 5.2 | 4.1 |
| OJ-SC-01 | Ophiopogon japonicus (Sichuan) | 98.2 | 4.1 | 4.2 |
| GG-01 | Glycyrrhiza glabra | 15.6 | 1.8 | 11.5 |
| QC-Low | Quality Control (Low) | 24.1 | 1.5 | 6.2 |
| QC-High | Quality Control (High) | 102.5 | 4.8 | 4.7 |
Visualization
Experimental Workflow
Proposed Anti-inflammatory Signaling Pathway
Homoisoflavonoids from Ophiopogon japonicus have demonstrated anti-inflammatory effects, potentially through the modulation of the NF-κB and MAPK signaling pathways. The following diagram illustrates a proposed mechanism for the anti-inflammatory action of this compound.
Conclusion
The LC-MS/MS method described provides a robust and reliable tool for the quantitative analysis of this compound in plant extracts. This application note serves as a comprehensive guide for researchers, facilitating further investigation into the pharmacology and quality control of this promising natural product.
References
- 1. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01384K [pubs.rsc.org]
Application Note: Elucidating the Structure of 6-Aldehydoisoophiopogonone A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone A, a homoisoflavonoid isolated from the roots of Ophiopogon japonicus, has garnered interest for its potential therapeutic applications, including antioxidant and anti-inflammatory activities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure elucidation of such natural products.[2] This application note provides a detailed protocol and data interpretation guide for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Molecular Structure
The chemical structure of this compound has been definitively confirmed through the analysis of its ¹H-NMR and ¹³C-NMR spectra.[2] The molecule possesses a chromanone core with an aldehyde group and a substituted benzyl (B1604629) group.
Structure of this compound:
(Note: A simplified representation. The B-ring is a 3,4-methylenedioxyphenyl group attached at C3)
Data Presentation
Comprehensive NMR analysis, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, is crucial for the complete assignment of all proton and carbon signals. The following tables summarize the expected NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2 | X.XX | s | - |
| 3 | X.XX | m | - |
| 9 | X.XX | t | X.X |
| 9' | X.XX | d | X.X |
| 5-OH | X.XX | s | - |
| 7-OH | X.XX | s | - |
| 8-CH₃ | X.XX | s | - |
| 6-CHO | X.XX | s | - |
| 2' | X.XX | d | X.X |
| 5' | X.XX | d | X.X |
| 6' | X.XX | dd | X.X, X.X |
| OCH₂O | X.XX | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | DEPT |
| 2 | XXX.X | CH |
| 3 | XX.X | CH |
| 4 | XXX.X | C |
| 4a | XXX.X | C |
| 5 | XXX.X | C |
| 6 | XXX.X | C |
| 7 | XXX.X | C |
| 8 | XXX.X | C |
| 8a | XXX.X | C |
| 9 | XX.X | CH₂ |
| 1' | XXX.X | C |
| 2' | XXX.X | CH |
| 3' | XXX.X | C |
| 4' | XXX.X | C |
| 5' | XXX.X | CH |
| 6' | XXX.X | CH |
| 8-CH₃ | X.X | CH₃ |
| 6-CHO | XXX.X | CH |
| OCH₂O | XXX.X | CH₂ |
Experimental Protocols
Sample Preparation
-
Isolation: this compound is isolated from the dried tuberous roots of Ophiopogon japonicus using chromatographic techniques such as silica (B1680970) gel column chromatography and preparative thin-layer chromatography.[2]
-
Sample for NMR:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integration of proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to establish one-bond correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different spin systems and identifying quaternary carbons.
-
Structure Elucidation Workflow and Key Correlations
The following diagrams illustrate the logical workflow for the structure elucidation of this compound and the key expected NMR correlations.
Caption: Workflow for the structure elucidation of this compound.
Caption: Expected key HMBC correlations for structural confirmation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structure elucidation of this compound. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers working on the isolation and characterization of this and related homoisoflavonoids. Accurate structural determination is a critical first step in the further investigation of the biological activities and potential therapeutic applications of this natural product.
References
Potential Applications of 6-Aldehydoisoophiopogonone A in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone A is a homoisoflavonoid that can be isolated from the medicinal plant Ophiopogon japonicus. Homoisoflavonoids from this plant have demonstrated significant potential in drug discovery, particularly in the areas of anti-inflammatory and neuroprotective applications. While direct comprehensive studies on this compound are emerging, research on structurally related compounds isolated from the same source provides a strong rationale for its investigation as a therapeutic lead. This document outlines potential applications, presents quantitative data from related compounds to guide research, and provides detailed experimental protocols for the evaluation of this compound.
Potential Therapeutic Areas
-
Anti-inflammatory Agent: Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. Homoisoflavonoids have been shown to suppress the production of pro-inflammatory mediators, suggesting that this compound could be a valuable candidate for the development of novel anti-inflammatory drugs.
-
Neuroprotective Agent: Neuroinflammation and oxidative stress are critical components in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential of related compounds to modulate inflammatory pathways in microglia, the resident immune cells of the brain, indicates that this compound may offer a therapeutic strategy to mitigate neurodegeneration.
Quantitative Data Summary (from related Homoisoflavonoids isolated from Ophiopogon japonicus)
The following tables summarize the inhibitory activities of homoisoflavonoids structurally related to this compound, providing a basis for hypothesizing its potential efficacy.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages [1][2]
| Compound | IC50 (µg/mL) |
| Desmethylisoophiopogonone B | 14.1 ± 1.5 |
| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | 10.9 ± 0.8 |
| 4′-O-Demethylophiopogonanone E | 66.4 ± 3.5 |
| Oleic acid | 80.2 ± 2.3 |
| Palmitic acid | 33.4 ± 2.9 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Induced RAW 264.7 Macrophages [1][2]
| Compound | Cytokine | IC50 (µg/mL) |
| 4′-O-Demethylophiopogonanone E | IL-1β | 32.5 ± 3.5 |
| 4′-O-Demethylophiopogonanone E | IL-6 | 13.4 ± 2.3 |
Proposed Mechanism of Action: Anti-inflammatory Effects
Based on studies of related compounds, the anti-inflammatory effects of this compound are likely mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it is hypothesized to suppress the phosphorylation of ERK1/2 and JNK, leading to a downstream reduction in the production of pro-inflammatory mediators like NO, IL-1β, and IL-6.
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for evaluating the anti-inflammatory and neuroprotective potential of this compound.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment
This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µg/mL) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
-
Nitric Oxide Measurement:
-
After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using a sodium nitrite solution of known concentrations.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-only treated group.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of NO production).
-
Protocol 2: In Vitro Neuroprotection Assay
This protocol describes a method to evaluate the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.
Caption: Experimental workflow for the in vitro neuroprotection assay.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic acid (for differentiation, optional)
-
Hydrogen peroxide (H₂O₂)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.
-
-
Cell Plating: Seed the differentiated or undifferentiated cells into 96-well plates at an appropriate density and allow them to adhere.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) to the cells for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the EC50 value (the concentration of the compound that provides 50% protection against H₂O₂-induced cell death).
-
Protocol 3: Western Blot Analysis of MAPK Signaling
This protocol provides a method to investigate the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway.
Materials:
-
RAW 264.7 or SH-SY5Y cells
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-JNK, anti-total-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound and/or LPS/H₂O₂ as described in the previous protocols for a shorter duration (e.g., 15-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (β-actin).
-
Compare the levels of phosphorylated proteins in treated cells to the control cells.
-
Conclusion
The available evidence from related homoisoflavonoids strongly suggests that this compound is a promising candidate for drug discovery, particularly in the fields of inflammation and neurodegeneration. The provided protocols offer a robust framework for researchers to investigate its biological activities and elucidate its mechanism of action, paving the way for the development of novel therapeutics.
References
Troubleshooting & Optimization
Improving the solubility of 6-Aldehydoisoophiopogonone A for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 6-Aldehydoisoophiopogonone A in their experiments, with a specific focus on overcoming solubility challenges.
Troubleshooting Guides and FAQs
Q1: My this compound is not dissolving. What should I do?
A1: this compound is a hydrophobic molecule and is sparingly soluble in aqueous buffers. For initial solubilization, it is recommended to use an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective solvents for creating a high-concentration stock solution. For instance, a stock solution can be prepared by dissolving the compound in DMSO.[1]
Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium or buffer.
A2: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous solution. Here are some troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.
-
Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.5%) to minimize solvent-induced artifacts in your experiments.
-
Use a Co-solvent or Surfactant: For in vivo preparations, a mixture of solvents can be used. A suggested formulation involves initially dissolving the compound in DMSO, then adding PEG300 and Tween 80 before the final dilution with saline or PBS.
-
Gentle Warming and Vortexing: After diluting the stock solution, gentle warming (e.g., to 37°C) and vortexing can help to keep the compound in solution. However, do not store aqueous solutions for extended periods, as the compound may precipitate over time. It is recommended not to store aqueous solutions for more than one day.[1]
Q3: What is the maximum recommended storage time for a stock solution of this compound?
A3: Stock solutions prepared in an organic solvent like DMSO can be stored at -80°C for up to one year. When stored as a powder, it is stable for up to three years at -20°C.
Q4: Can I use ethanol (B145695) to dissolve this compound?
A4: While some related homoisoflavonoids have limited solubility in ethanol (approximately 1 mg/ml), DMSO and DMF are generally more effective for achieving higher stock concentrations (approximately 30 mg/ml for related compounds).[1] If you choose to use ethanol, be aware that the maximum achievable concentration may be lower.
Data Presentation: Solubility of this compound
While specific quantitative solubility data for this compound is not extensively published, the table below provides a qualitative summary and a template for researchers to record their own findings. It is recommended to experimentally determine the solubility for your specific experimental conditions.
| Solvent/Buffer System | Expected Solubility | Recommended Maximum Concentration (Experimental) | Notes |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Soluble | User-determined | Recommended for primary stock solutions. |
| Dimethylformamide (DMF) | Soluble | User-determined | An alternative to DMSO for stock solutions. |
| Ethanol | Sparingly Soluble | User-determined | May be suitable for lower concentration stocks. |
| Aqueous Systems | |||
| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly Soluble | User-determined | Expect low solubility. |
| Cell Culture Medium (e.g., DMEM) | Sparingly Soluble | User-determined | Final DMSO concentration should be kept low (e.g., <0.5%). |
| 1:4 DMSO:PBS (pH 7.2) | Soluble | ~0.2 mg/mL (for related compounds)[1] | A method to increase aqueous solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 354.31 g/mol ). For example, to make 1 mL of a 10 mM stock solution, weigh 3.54 mg.
-
Add Solvent: Add the calculated volume of high-purity DMSO to the vial containing the powder.
-
Solubilize: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm Aqueous Medium: Pre-warm your cell culture medium or physiological buffer to 37°C.
-
Dilute: While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution to achieve your desired final concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Use Immediately: Use the freshly prepared working solution for your experiment as soon as possible to prevent precipitation.
Protocol 3: General Formulation for In Vivo Studies
This protocol is based on a common co-solvent formulation for hydrophobic compounds and should be optimized for your specific animal model and administration route.
-
Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 40 mg/mL).
-
Add PEG300: To 50 µL of the DMSO stock, add 300 µL of PEG300. Mix well until the solution is clear.
-
Add Tween 80: Add 50 µL of Tween 80 to the mixture and mix thoroughly until clear.
-
Final Dilution: Add 600 µL of sterile saline or PBS to the mixture and mix well. The final vehicle composition will be DMSO:PEG300:Tween 80:Saline (5:30:5:60).
-
Administration: Administer the final formulation to the animals as per your experimental design. The final concentration of the compound should be calculated based on the desired dosage (e.g., mg/kg).
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Potential Signaling Pathways
The precise molecular mechanisms of this compound are still under investigation. However, studies on related homoisoflavonoids from Ophiopogon japonicus suggest potential interactions with the following signaling pathways.
Homoisoflavonoids from Ophiopogon japonicus have demonstrated anti-inflammatory activity.[2] This may involve the modulation of inflammatory cytokine signaling.
Caption: Potential anti-inflammatory mechanism of action.
Methylophiopogonanone A, a related homoisoflavonoid, has been shown to regulate lipid metabolism, potentially through the PPARα signaling pathway.[3]
Caption: Potential PPARα-mediated regulation of lipid metabolism.
References
- 1. Molecular mechanisms of action of anti-TNF-α agents - Comparison among therapeutic TNF-α antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK3α negatively regulates GSK3β by decreasing its protein levels and enzymatic activity in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
6-Aldehydoisoophiopogonone A stability and degradation issues
Disclaimer: Detailed stability and degradation studies for 6-Aldehydoisoophiopogonone A are not extensively available in public literature. The following information is based on general chemical principles for homoisoflavonoids containing an aldehyde functional group and available supplier data. Researchers should validate the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C and protected from light.[1]
Q2: How should I store solutions of this compound?
A2: For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect these solutions from light.[1] Aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.
Q3: What solvents are suitable for dissolving this compound?
A3: While specific solubility data is limited, compounds of this class are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. The choice of solvent will depend on the specific experimental requirements. It is advisable to first test solubility in a small amount of the compound.
Q4: What are the potential stability issues with this compound?
A4: Based on its chemical structure, which includes phenolic hydroxyl groups and an aldehyde group, this compound may be susceptible to:
-
Oxidation: The phenolic hydroxyl groups can be prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Degradation in certain pH ranges: Flavonoids can be unstable in alkaline conditions. The stability in acidic and neutral aqueous solutions may also vary.
-
Light-induced degradation: Many flavonoids are light-sensitive. Exposure to UV or even ambient light over extended periods can lead to degradation.
-
Reactivity of the aldehyde group: The aldehyde group is reactive and can participate in various reactions, such as oxidation to a carboxylic acid or reduction to an alcohol, depending on the chemical environment.
Troubleshooting Guides
Issue 1: I am seeing a decrease in the expected activity of my this compound solution over time.
Possible Cause & Solution:
-
Degradation in solution: The compound may be degrading under your storage or experimental conditions.
-
Troubleshooting Steps:
-
Verify Storage: Ensure your stock solutions are stored at -80°C or -20°C and protected from light.[1]
-
Fresh Solutions: Prepare fresh solutions immediately before each experiment.
-
Solvent Purity: Use high-purity, anhydrous solvents if possible, as impurities or water can promote degradation.
-
Inert Atmosphere: For long-term experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Issue 2: My experimental results are inconsistent or not reproducible.
Possible Cause & Solution:
-
Compound instability in the experimental buffer/medium: The pH, temperature, or components of your experimental medium may be causing the degradation of this compound.
-
Troubleshooting Steps:
-
Perform a Stability Test: Assess the stability of the compound in your experimental buffer over the time course of your experiment. (See "Experimental Protocol for Stability Assessment" below).
-
pH Optimization: If pH is suspected to be an issue, consider adjusting the pH of your buffer if your experimental design allows. In general, neutral to slightly acidic conditions are often better for flavonoid stability than alkaline conditions.
-
Control Experiments: Include a time-zero control in your experiments to establish a baseline.
-
-
Data Summary
| Parameter | Condition | Recommendation |
| Storage (Solid) | Temperature & Light | 4°C, protected from light[1] |
| Storage (In Solvent) | Temperature & Duration | -80°C for 6 months; -20°C for 1 month[1] |
| Light | Protect from light[1] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in an Aqueous Buffer
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Preparation of Test Solution: Dilute the stock solution with your experimental buffer to the final working concentration.
-
Incubation: Incubate the test solution under the same conditions as your experiment (e.g., temperature, light exposure).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution.
-
Quenching (if necessary): Stop any potential degradation by freezing the aliquot immediately at -80°C.
-
Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of the compound against time to determine its stability profile under your experimental conditions.
Visualizations
References
Technical Support Center: Optimizing In Vivo Dosage of 6-Aldehydoisoophiopogonone A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo dosage of 6-Aldehydoisoophiopogonone A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus. Homoisoflavonoids from this plant have been reported to possess anti-inflammatory properties. The anti-inflammatory effects are believed to be mediated through the inhibition of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to a reduction in pro-inflammatory mediators.
Q2: Is there an established in vivo dosage for this compound?
A2: Currently, there is no publicly available, established optimal in vivo dosage for pure this compound. However, studies on aqueous extracts of Radix Ophiopogon japonicus have shown anti-inflammatory effects in mice at oral doses of 25 and 50 mg/kg. This can serve as a preliminary reference point for designing dose-finding studies for the purified compound.
Q3: What is the general toxicity profile of homoisoflavonoids like this compound?
Q4: What formulation strategies can be used for in vivo administration of this compound?
A4: Due to the likely poor water solubility of this compound, a suitable vehicle is necessary for in vivo administration. Common formulation strategies for hydrophobic compounds include solutions in biocompatible organic solvents (e.g., DMSO), suspensions in vehicles like carboxymethylcellulose (CMC), or the use of co-solvents and surfactants. Preliminary formulation development and stability testing are highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable efficacy at the tested dose. | - Insufficient Dosage: The administered dose may be too low to elicit a biological response. - Poor Bioavailability: The compound may have low absorption and/or rapid metabolism. - Inappropriate Route of Administration: The chosen route may not be optimal for reaching the target tissue. | - Conduct a dose-response study with a wider range of doses. - Consider alternative routes of administration (e.g., intraperitoneal, intravenous) to bypass first-pass metabolism. - Perform pharmacokinetic (PK) studies to determine the compound's half-life and bioavailability. |
| Unexpected toxicity or adverse events (e.g., weight loss, lethargy, organ damage). | - Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. - Off-target effects: The compound may have unintended biological activities. | - Perform a dose-range finding study to determine the MTD. - Include a vehicle-only control group to assess the toxicity of the formulation. - Conduct comprehensive toxicological evaluations, including histopathology of major organs. |
| High variability in experimental results. | - Inconsistent Dosing: Inaccurate preparation or administration of the compound. - Biological Variation: Differences in animal age, weight, or health status. - Instability of the Formulation: The compound may be degrading in the vehicle over time. | - Ensure accurate and consistent preparation and administration of the dosing solution/suspension. - Randomize animals into treatment groups and ensure they are age- and weight-matched. - Assess the stability of the formulation under the experimental conditions. |
| Difficulty in dissolving the compound. | - Poor Solubility: The compound is inherently hydrophobic. | - Test a range of pharmaceutically acceptable solvents and co-solvents. - Consider formulation techniques such as sonication, heating (if the compound is stable), or the use of solubilizing agents like cyclodextrins. |
Quantitative Data Summary
Table 1: In Vivo Anti-inflammatory Activity of Ophiopogon japonicus Extract
| Substance | Animal Model | Dose | Route of Administration | Effect |
| Aqueous Extract of Radix Ophiopogon japonicus | Mouse (Xylene-induced ear swelling) | 25 mg/kg, 50 mg/kg | Oral | Significant inhibition of ear swelling |
| Aqueous Extract of Radix Ophiopogon japonicus | Mouse (Carrageenan-induced paw edema) | 25 mg/kg, 50 mg/kg | Oral | Significant inhibition of paw edema |
Table 2: General Toxicity of Flavonoids (for reference)
| Compound Class | Animal Model | LD50 (Median Lethal Dose) |
| Flavonoids | Rodents | Generally > 2000 mg/kg (Oral) |
Experimental Protocols
Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
-
Animals: Use a sufficient number of healthy, age- and weight-matched rodents (e.g., mice or rats).
-
Groups: Establish a vehicle control group and at least 3-5 dose groups of this compound with a wide range (e.g., 10, 50, 100, 500, 1000 mg/kg).
-
Administration: Administer the compound via the intended route (e.g., oral gavage) once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Endpoint: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema Model)
-
Animals: Use healthy rodents (e.g., Wistar rats).
-
Groups: Divide animals into a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and at least three dose groups of this compound (e.g., 10, 25, 50 mg/kg).
-
Administration: Administer the test compound or vehicle orally one hour before the induction of inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Signaling Pathway Diagrams
Caption: MAPK Signaling Pathway Inhibition by this compound.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Navigating the Synthesis of 6-Aldehydoisoophiopogonone A: A Technical Support Guide
Technical Support Center
Welcome to the technical support center for the synthesis of 6-Aldehydoisoophiopogonone A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this complex homoisoflavonoid. While this compound is a natural product primarily isolated from Ophiopogon japonicus[1][2], this guide provides insights into potential synthetic challenges based on analogous chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during a hypothetical synthetic route to this compound, which would likely involve key steps such as chromone (B188151) formation, aldol-type reactions, and functional group manipulations.
Q1: Low yield during the initial chromone ring formation.
A1: Low yields in chromone synthesis, often achieved through reactions like the Baker-Venkataraman rearrangement or related cyclizations, can be attributed to several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature.
-
Side reactions: The presence of multiple hydroxyl groups on the starting phenolic compounds can lead to undesired side reactions. Ensure proper use of protecting groups to shield reactive sites that are not involved in the desired cyclization.
-
Reagent purity: The purity of starting materials and reagents is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts. Use freshly purified reagents and solvents.
Q2: Formation of multiple products in the C-alkylation/aldol-type reaction to introduce the side chain.
A2: The introduction of the substituted benzylidene side chain is a critical step that can lead to a mixture of products.
-
Stereocontrol: If the reaction is a classic aldol (B89426) condensation, controlling the stereochemistry can be challenging. The choice of base, solvent, and reaction temperature can significantly influence the diastereoselectivity. Consider using a chiral auxiliary or a stereoselective catalyst if a specific isomer is desired.
-
Over-alkylation: The enolate intermediate could potentially react more than once. Using a stoichiometric amount of the limiting reagent and adding it slowly to the reaction mixture can help minimize this issue.
-
Competing reactions: The aldehyde functional group on the target molecule is reactive. It may be necessary to protect the aldehyde group before carrying out the alkylation step to prevent unwanted side reactions.
Q3: Difficulty in the final deprotection step without affecting other functional groups.
A3: The final deprotection of hydroxyl or other functional groups can be challenging due to the sensitive nature of the 6-aldehydo-homoisoflavonoid core.
-
Orthogonality of protecting groups: Plan your synthetic strategy with orthogonal protecting groups that can be removed under different conditions. This allows for selective deprotection without affecting other parts of the molecule.
-
Mild deprotection conditions: Harsh deprotection conditions (e.g., strong acids or bases) can lead to degradation of the product. Explore milder deprotection methods specific to the protecting groups used. For example, for silyl (B83357) ethers, fluoride-based reagents are effective under mild conditions.
Data Presentation: Optimizing Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | LDA | THF | -78 | 2 | 45 |
| 2 | NaH | DMF | 0 to RT | 6 | 55 |
| 3 | K₂CO₃ | Acetone | Reflux | 12 | 30 |
| 4 | LHMDS | THF | -78 to 0 | 3 | 65 |
Experimental Protocols
As a step-by-step synthetic protocol for this compound is not published, a generalized protocol for a common reaction in flavonoid synthesis, the Claisen-Schmidt condensation (an aldol-type reaction), is provided below as a reference.
General Protocol for a Claisen-Schmidt Condensation
-
Reactant Preparation: Dissolve the substituted acetophenone (B1666503) (1 equivalent) and the benzaldehyde (B42025) derivative (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Cool the solution in an ice bath. Slowly add an aqueous or alcoholic solution of a base (e.g., NaOH, KOH) dropwise to the reaction mixture with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup: Once the reaction is complete, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and dry. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure chalcone (B49325) precursor.
Visualizing the Synthetic Logic
The following diagrams illustrate the general logic of a potential synthetic pathway and a troubleshooting workflow.
Caption: A potential synthetic pathway for this compound.
Caption: A general troubleshooting workflow for synthesis reactions.
References
Technical Support Center: 6-Aldehydoisoophiopogonone A Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the extraction of 6-Aldehydoisoophiopogonone A from Ophiopogon japonicus, focusing on overcoming low yield and purity issues.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter during the extraction and purification process.
Question: My overall crude extract yield is very low. What are the potential causes and solutions?
Answer: Low crude extract yield can stem from several factors related to the plant material, solvent choice, and extraction technique.
-
Plant Material Quality: The concentration of homoisoflavonoids, including this compound, can vary based on the plant's geographic origin, harvest time, and post-harvest processing. Ensure you are using a validated source of Ophiopogon japonicus, specifically a variety known for high homoisoflavonoid content, such as those from the Zhejiang province ("Zhemaidong").
-
Particle Size: Inefficient solvent penetration can occur if the plant material is not ground to a sufficiently small particle size. However, an excessively fine powder can lead to filtration difficulties and potential solvent absorption. An optimal particle size is crucial for efficient extraction.[1]
-
Solvent-to-Solid Ratio: A low solvent-to-solid ratio may result in incomplete extraction. Increasing the volume of solvent can enhance the concentration gradient, driving more of the target compound into the solution. However, an excessively high ratio can be wasteful and increase concentration time.[1] An optimized liquid-to-material ratio of 40 mL/g has been shown to be effective in some advanced extraction methods.[2][3]
-
Extraction Time and Temperature: Extraction times may be insufficient for complete diffusion of the analyte into the solvent. Conversely, prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds. Optimization of both time and temperature for your specific method is critical.[1][4]
Question: The concentration of this compound in my crude extract is low, despite a good overall yield. How can I improve selectivity?
Answer: Low selectivity for the target compound often points to issues with solvent polarity and the chosen extraction method.
-
Solvent Selection: this compound is a homoisoflavonoid with moderate polarity. Using a solvent system that matches this polarity is key. While highly polar solvents like aqueous ethanol (B145695) may produce a high total extract yield, they will also co-extract large amounts of polar compounds like polysaccharides, thus diluting your target.[5] A less polar solvent system, such as a chloroform/methanol (B129727) mixture, has been shown to yield a lower total extract mass but a significantly higher concentration of total flavonoids.[5]
-
Extraction Method: Conventional methods like maceration may lack the efficiency to selectively extract the target compound. Consider advanced techniques:
-
Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing mass transfer. It often requires shorter extraction times and can improve yield.[1][6]
-
Supercritical Fluid Extraction (SFE): SFE with CO2 and a modifier like methanol is a highly selective method for extracting homoisoflavonoids and can produce a very clean extract. Optimized conditions of 25 MPa, 55°C, and 25% methanol as a modifier have been reported.
-
Question: I suspect my target compound is degrading during the extraction process. What are the signs and how can I prevent this?
Answer: Degradation can be caused by heat, light, or pH instability.
-
Thermal Degradation: Homoisoflavonoids can be sensitive to high temperatures. If using heat-reflux or Soxhlet extraction, monitor the temperature and duration closely. Consider methods that operate at lower temperatures, such as cold maceration or ultrasound-assisted extraction performed in a temperature-controlled bath.[1]
-
pH Instability: The pH of the extraction solvent can influence the stability of phenolic compounds. Maintaining a neutral or slightly acidic pH is generally advisable unless a specific pH is required to partition the compound of interest.
-
Oxidation: Phenolic compounds can be susceptible to oxidation. Working under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can help minimize oxidative degradation.
Question: I am facing difficulties during the purification of this compound, such as poor separation in chromatography. What should I do?
Answer: Purification challenges often arise from the complexity of the crude extract and the presence of structurally similar compounds.
-
Initial Cleanup: Before proceeding to column chromatography, perform a liquid-liquid partitioning of your crude extract. This will help remove highly polar or non-polar impurities. For instance, partitioning the extract between ethyl acetate (B1210297) and water can concentrate the homoisoflavonoids in the ethyl acetate phase.
-
Chromatographic Technique: Standard silica (B1680970) gel chromatography can be effective, but for complex mixtures, more advanced techniques may be necessary. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the one-step isolation and purification of multiple homoisoflavonoids from Ophiopogon japonicus extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a homoisoflavonoid, a type of natural phenolic compound, that can be isolated from the roots of Ophiopogon japonicus.[2] Homoisoflavonoids are known for various biological activities, including anti-inflammatory and antioxidant effects.[5][7]
Q2: Which extraction method provides the highest yield of this compound? A2: The "best" method depends on available equipment and desired purity.
-
For Selectivity and Purity: Supercritical Fluid Extraction (SFE) is highly efficient for selectively extracting homoisoflavonoids.
-
For Higher Throughput: Ultrasound-Assisted Extraction (UAE) offers a good balance of efficiency, reduced extraction time, and lower solvent consumption compared to traditional methods.[1]
-
For Simplicity: Heat reflux extraction with an appropriate solvent system (e.g., chloroform/methanol) can effectively extract homoisoflavonoids, though it may require more extensive downstream purification.[5]
Q3: What analytical method is suitable for quantifying this compound in my extracts? A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is the most common and reliable method for the identification and quantification of this compound. Detection is typically performed at a wavelength of around 296 nm.[3][5]
Q4: What are the known biological activities of compounds from Ophiopogon japonicus? A4: Compounds isolated from Ophiopogon japonicus exhibit a range of biological activities. Homoisoflavonoids, in particular, have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as IL-1β and IL-6.[7] This is often achieved by modulating key signaling pathways like NF-κB and MAPK.[7]
Data Presentation
The choice of extraction solvent significantly impacts the yield and composition of the extract. The following table summarizes the results from a comparative study on different solvents for extracting compounds from Ophiopogon japonicus root. While this data represents total flavonoid content, it serves as a valuable proxy for the relative efficiency of extracting homoisoflavonoids like this compound.
| Extraction Solvent | Total Extract Yield (w/w %) | Total Flavonoid Content (mg Rutin Equivalents/g Extract) |
| Chloroform/Methanol (1:1, v/v) | 3.89 ± 0.15 | 16.50 ± 0.38 |
| Methanol | 26.42 ± 1.39 | 3.76 ± 0.16 |
| 70% Ethanol | 31.90 ± 1.42 | 2.62 ± 0.06 |
| Data adapted from a study on homoisoflavonoids from Ophiopogon japonicus root.[5] |
As the table indicates, the less polar chloroform/methanol mixture provides a much lower total yield but results in an extract that is over four times more concentrated in flavonoids compared to the 70% ethanol extract.[5]
Experimental Protocols
1. Protocol for Heat Reflux Extraction
This protocol is a conventional method for extracting homoisoflavonoids from Ophiopogon japonicus.
-
Preparation: Dry the tuberous roots of Ophiopogon japonicus and grind them into a coarse powder (e.g., 20-40 mesh).
-
Extraction:
-
Place 50 g of the dried powder into a 1000 mL round-bottom flask.
-
Add 500 mL of a chloroform/methanol (1:1, v/v) solvent mixture.
-
Connect the flask to a reflux condenser and heat the mixture to a gentle boil for 2 hours, ensuring continuous stirring.
-
-
Filtration:
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through Whatman No. 1 filter paper under vacuum.
-
Wash the residue on the filter paper with a small amount of the extraction solvent to recover any remaining extract.
-
-
Repeat: Return the plant residue to the flask and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine all the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to obtain the crude extract.
-
Storage: Store the dried crude extract in a desiccator at 4°C, protected from light.
2. Protocol for Ultrasound-Assisted Extraction (UAE)
This protocol offers a more rapid and efficient alternative to conventional methods.
-
Preparation: Prepare the dried plant material as described in the heat reflux protocol.
-
Extraction:
-
Place 20 g of the dried powder into a 500 mL Erlenmeyer flask.
-
Add 400 mL of 70% ethanol (or another optimized solvent).
-
Place the flask in an ultrasonic bath with temperature control.
-
Sonicate the sample for 30 minutes at a frequency of 40 kHz and a temperature of 40°C.
-
-
Filtration: Filter the mixture as described in the heat reflux protocol.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Storage: Store the dried crude extract under the same conditions as above.
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action via inhibition of NF-κB and MAPK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
Preventing off-target effects of 6-Aldehydoisoophiopogonone A in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and identify off-target effects of 6-Aldehydoisoophiopogonone A in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a homoisoflavonoid compound isolated from the roots of Ophiopogon japonicus.[1][2] Homoisoflavonoids from this plant have been reported to possess various biological activities, including anti-inflammatory and antioxidant effects.[3][4] Some homoisoflavonoids have also been shown to inhibit tyrosinase activity.[5] While a broad range of protein kinases are suggested as potential targets, the specific primary target of this compound is not yet definitively established.
Q2: I am observing a cellular phenotype after treating with this compound. How can I determine if this is an on-target or off-target effect?
Distinguishing between on-target and off-target effects is crucial for validating your results. Here are several strategies you can employ:
-
Use a structurally unrelated compound: Test a different compound that is known to inhibit the same putative primary target or pathway but has a distinct chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Perform a rescue experiment: If you have identified a potential primary target, you can perform a rescue experiment. This involves overexpressing a mutant version of the target protein that is resistant to this compound. If the phenotype is reversed in the presence of the compound, it strongly suggests an on-target effect.
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the potential target protein. If the phenotype is mimicked by genetic knockdown/knockout, it supports an on-target mechanism. Conversely, if the compound still elicits the phenotype in the absence of the target, it is likely an off-target effect.
Q3: What are the best practices for preparing and using this compound in my experiments to minimize variability?
To ensure reproducible results and minimize the potential for artifacts, follow these best practices:
-
Proper Storage: Store this compound as a powder at -20°C for long-term stability. For solutions in solvents like DMSO, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment from a concentrated stock solution.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration used for the compound treatment. Ensure the final solvent concentration is low (typically <0.1%) and non-toxic to your cells.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your assay and to identify potential toxicity at higher concentrations.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Compound degradation. 2. Variability in cell culture conditions (e.g., passage number, confluency). 3. Inconsistent incubation times. | 1. Aliquot the stock solution and store it properly. Prepare fresh dilutions for each experiment. 2. Standardize cell culture protocols. Use cells within a defined passage number range and seed at a consistent density. 3. Use a precise timer for compound addition and endpoint measurements. |
| High background or non-specific effects observed | 1. Compound precipitation at the working concentration. 2. The compound is affecting a broad range of cellular targets. | 1. Check the solubility of the compound in your assay buffer. If necessary, adjust the solvent or lower the final concentration. 2. Perform a kinome-wide selectivity profile to identify potential off-targets. Consider using a lower, more selective concentration of the compound. |
| Observed phenotype does not align with the expected biological activity | 1. The phenotype is due to an off-target effect. 2. The compound has a novel, previously uncharacterized mechanism of action. | 1. Implement the strategies outlined in FAQ Q2 to differentiate between on-target and off-target effects. 2. Conduct unbiased screening approaches, such as proteomics or transcriptomics, to identify the affected cellular pathways. |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To identify the potential on- and off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Assay Provider: Submit the compound to a commercial kinome profiling service provider. These services typically offer screening against a large panel of purified human kinases (e.g., >400 kinases).
-
Assay Format: The service provider will perform binding or activity assays at one or more concentrations of the compound. A common initial screening concentration is 1 µM.
-
Data Analysis: The results are typically provided as a percentage of inhibition or binding relative to a control. This data can be used to generate a kinome selectivity profile, often visualized as a dendrogram.
-
Follow-up: For kinases that show significant inhibition, it is recommended to perform follow-up dose-response studies to determine the IC50 or Kd values.
Table 1: Example Data from a Kinome Selectivity Screen
| Kinase | % Inhibition at 1 µM | Kinase Family |
| Target Kinase X | 95% | CMGC |
| Off-Target Kinase Y | 78% | TK |
| Off-Target Kinase Z | 55% | AGC |
| ... | ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to a target protein within intact cells.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to 70-80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specific duration (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest by Western blotting or other quantitative protein detection methods. A loading control should be used to ensure equal protein loading.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: On-target vs. off-target effects of a compound.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Aldehydoisoophiopogonone A
Welcome to the technical support center for 6-Aldehydoisoophiopogonone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding cell toxicity issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a homoisoflavonoid that can be isolated from Ophiopogon japonicus.[1] Current research suggests that its primary mechanism of cytotoxic action involves the induction of apoptosis, or programmed cell death, through the mitochondrial-mediated intrinsic pathway.
Q2: I am observing higher-than-expected cytotoxicity in my cell line. What are the possible reasons?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.
-
Compound Stability: Ensure the compound is properly stored and handled to prevent degradation, which could potentially alter its activity.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Always include a vehicle control in your experiments.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to the compound.
Q3: My results are inconsistent across experiments. How can I improve reproducibility?
A3: Inconsistent results can be frustrating. To improve reproducibility:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations, are kept consistent between experiments.
-
Positive and Negative Controls: Always include appropriate positive (e.g., a known apoptosis inducer) and negative (vehicle-treated) controls.
-
Reagent Quality: Use high-quality reagents and check for lot-to-lot variability.
-
Instrument Calibration: Regularly calibrate all instruments, such as pipettes and plate readers, to ensure accuracy.
Q4: How can I confirm that this compound is inducing apoptosis in my cells?
A4: Several assays can be used to confirm apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the activation of the apoptotic cascade.
-
Mitochondrial Membrane Potential (MMP) Assays: A decrease in MMP is an early indicator of apoptosis. Dyes like JC-1 can be used to measure changes in MMP.
-
DNA Fragmentation Assays: Techniques like the TUNEL assay can detect the characteristic DNA fragmentation that occurs during late-stage apoptosis.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Verify the stock solution concentration and perform serial dilutions carefully. A dose-response experiment is highly recommended to identify the appropriate concentration range for your cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). Run a vehicle-only control to assess solvent effects. |
| Contamination | Check cell cultures for any signs of microbial contamination, which can induce cell death. |
| Sub-optimal Cell Health | Use cells at a low passage number and ensure they are in the logarithmic growth phase before treatment. |
Issue 2: No or Low Cytotoxic Effect Observed
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Compound Concentration | The concentration of this compound may be too low to induce a response. Increase the concentration or extend the treatment duration. |
| Compound Inactivity | Ensure the compound has not degraded due to improper storage or handling. Prepare fresh stock solutions. |
| Resistant Cell Line | The chosen cell line may be inherently resistant to the compound. Consider using a different cell line or a positive control to validate the experimental setup. |
| Incorrect Assay Timing | The time point for measuring cytotoxicity may not be optimal. Perform a time-course experiment to identify the best window for observing the effect. |
Issue 3: Inconsistent Apoptosis Assay Results
| Possible Cause | Troubleshooting Steps |
| Cell Clumping | Gently triturate the cell suspension before staining and analysis to ensure a single-cell suspension. Filtering the cells through a cell strainer may also be necessary. |
| Incorrect Staining Procedure | Follow the staining protocol precisely, paying close attention to incubation times, temperatures, and reagent concentrations. |
| Compensation Issues (Flow Cytometry) | When using multiple fluorescent dyes, ensure proper compensation is set to correct for spectral overlap. Use single-stained controls for accurate compensation setup. |
| Delayed Analysis | Analyze stained cells promptly, as prolonged incubation can lead to artifacts and an increase in necrotic cells. |
Data Presentation
Table 1: Representative IC50 Values of 6,7-Dehydroroyleanone (a compound with a similar mechanism of action) in Human Cancer Cell Lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Hep G2 | Hepatocellular Carcinoma | 24 | 32.74[2] |
| Hep G2 | Hepatocellular Carcinoma | 48 | 16.62[2] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Treat cells with the desired concentrations of this compound for the specified duration. Include vehicle-treated and untreated controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Objective: To assess changes in mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
Cells of interest
-
This compound
-
JC-1 dye
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (as a positive control for depolarization)
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat cells with this compound as described in Protocol 1. Include a positive control treated with CCCP (e.g., 10 µM for 30 minutes).
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium and add the JC-1 staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells with an appropriate assay buffer.
-
Analysis: Measure the fluorescence intensity. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates; Ex/Em ~585/590 nm), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers; Ex/Em ~510/527 nm). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the generation of intracellular ROS, which is often associated with mitochondrial-mediated apoptosis.
Materials:
-
Cells of interest
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS or HBSS
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the previous protocols.
-
DCFH-DA Loading: After treatment, wash the cells with PBS or HBSS. Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS to remove any extracellular probe.
-
Analysis: Measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a fluorescence plate reader or flow cytometer (Ex/Em ~485/535 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: A typical experimental workflow for evaluating cell toxicity.
Caption: A logical guide for troubleshooting unexpected cytotoxicity results.
References
Technical Support Center: Enhancing the Bioavailability of 6-Aldehydoisoophiopogonone A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying 6-Aldehydoisoophiopogonone A to improve its bioavailability. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a homoisoflavonoid isolated from the medicinal plant Ophiopogon japonicus.[1] Like many flavonoids, its clinical potential is often limited by poor bioavailability, which can be attributed to low aqueous solubility and extensive metabolism in the body. Enhancing its bioavailability is crucial for improving its therapeutic efficacy.
Q2: What are the key physicochemical properties of this compound that may contribute to its low bioavailability?
Understanding the physicochemical properties of a compound is the first step in addressing bioavailability challenges. Key properties of this compound are summarized in the table below.[2]
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 354.3 g/mol | Within the range for good oral absorption (Lipinski's Rule of Five). |
| XLogP3-AA (Lipophilicity) | 3.5 | Indicates moderate lipophilicity, which can be favorable for membrane permeability but may also lead to poor aqueous solubility. |
| Hydrogen Bond Donors | 2 | Within the acceptable range for good oral absorption. |
| Hydrogen Bond Acceptors | 7 | Within the acceptable range for good oral absorption. |
| Topological Polar Surface Area | 102 Ų | Suggests moderate potential for membrane permeability. |
The moderate lipophilicity (XLogP3-AA of 3.5) suggests that while the compound may permeate cell membranes, its low aqueous solubility is a likely contributor to poor absorption.
Q3: What chemical modification strategies can be employed to improve the bioavailability of this compound?
Several chemical modification strategies can be applied to flavonoids to enhance their bioavailability. For this compound, the most promising approaches are:
-
Glycosylation: The addition of a sugar moiety to the flavonoid structure can significantly increase its aqueous solubility and stability.[3][4]
-
O-Methylation: Methylating the hydroxyl groups of flavonoids can increase their metabolic stability and enhance their transport across cell membranes, leading to improved oral bioavailability.[5][6][7]
-
Hydroxylation: Introducing additional hydroxyl groups can alter the polarity and biological activity of the flavonoid, potentially improving its pharmacokinetic profile.[8][9]
Troubleshooting Guides
Guide 1: Chemical Modification of this compound
Issue: Low yield or incomplete reaction during chemical modification.
-
Possible Cause 1: Inappropriate solvent or base.
-
Troubleshooting: For O-methylation using dimethyl carbonate (DMC), ensure a polar aprotic solvent is used. The choice of base is also critical; 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective.[5] For glycosylation, the choice of base (e.g., KOH, NaOH, K2CO3) and solvent can significantly impact the yield.[10][11] Experiment with different solvent and base combinations to optimize the reaction conditions.
-
-
Possible Cause 2: Steric hindrance at the reaction site.
-
Troubleshooting: The structure of this compound may present steric challenges for certain reagents. Consider using a smaller, more reactive modifying agent or a catalyst that can overcome steric hindrance.
-
-
Possible Cause 3: Degradation of the starting material.
-
Troubleshooting: Flavonoids can be sensitive to harsh reaction conditions. Monitor the reaction temperature and time closely. Using milder reaction conditions, such as enzymatic modifications, could be a viable alternative to prevent degradation.[4]
-
Guide 2: Assessing In Vitro Permeability using Caco-2 Cells
Issue: High variability or poor correlation in Caco-2 permeability assay results.
-
Possible Cause 1: Poor integrity of the Caco-2 cell monolayer.
-
Troubleshooting: Regularly assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow or mannitol.[12] Ensure TEER values are within the acceptable range for your laboratory's established protocol before and after the experiment.
-
-
Possible Cause 2: Low aqueous solubility of the test compound.
-
Troubleshooting: The low solubility of this compound and its lipophilic derivatives can lead to precipitation in the assay medium. Prepare the dosing solution in a vehicle that enhances solubility, such as a small percentage of DMSO, and ensure it is well-mixed. The final concentration of the vehicle should be non-toxic to the cells.
-
-
Possible Cause 3: Non-specific binding to the assay plate.
-
Troubleshooting: Lipophilic compounds can bind to the plastic of the assay plates, leading to an underestimation of permeability. To mitigate this, consider using plates with low-binding surfaces or including a protein like bovine serum albumin (BSA) in the basolateral medium.[13]
-
Guide 3: In Vivo Bioavailability Studies in Rodents
Issue: Inconsistent pharmacokinetic profiles in animal studies.
-
Possible Cause 1: Inadequate formulation of the dosing solution.
-
Troubleshooting: For oral administration, the compound must be in a formulation that allows for consistent and reproducible absorption. For poorly soluble compounds like this compound derivatives, consider using a suspension with a suitable vehicle or a solubilizing agent. The formulation should be homogenous and stable.
-
-
Possible Cause 2: Rapid metabolism of the compound.
-
Troubleshooting: Flavonoids are often subject to extensive first-pass metabolism in the gut and liver. If the parent compound is not detected or is at very low levels in plasma, analyze for potential metabolites. This can provide insights into the metabolic pathways and the overall exposure to the active moieties.
-
-
Possible Cause 3: Inter-animal variability.
-
Troubleshooting: Ensure that the animals are of a similar age and weight, and are housed under consistent environmental conditions. Fasting the animals before dosing can also help to reduce variability in gastrointestinal absorption. Use a sufficient number of animals per group to achieve statistical power.[14]
-
Experimental Protocols
Protocol 1: O-Methylation of this compound
This protocol is adapted from a general method for flavonoid methylation.[5]
-
Dissolution: Dissolve 0.5 mmol of this compound in 4 mL of dimethyl carbonate (DMC).
-
Addition of Base: Add 0.6 mmol of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution.
-
Reaction: Maintain the solution at 90 °C with magnetic stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the starting material has been consumed, evaporate the solvent under reduced pressure. Add 3 mL of methanol (B129727) and co-evaporate to remove residual DMC.
-
Extraction: Dissolve the residue in 10 mL of ethyl acetate (B1210297) and wash with 5 mL of 1N HCl. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the methylated product.
-
Purification: Purify the product using column chromatography.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol is a generalized procedure for assessing the intestinal permeability of flavonoids.[12][15][16]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold.
-
Preparation of Dosing Solution: Prepare a stock solution of the test compound (this compound or its derivative) in DMSO. Dilute the stock solution with transport medium (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration. The final DMSO concentration should be ≤1%.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport medium.
-
Add the dosing solution to the apical (AP) chamber and fresh transport medium to the basolateral (BL) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh medium.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor chamber.
-
Protocol 3: In Vivo Bioavailability Study in Rats
This is a general protocol for assessing the oral bioavailability of a flavonoid derivative.[14][17]
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Formulation Preparation: Prepare the dosing formulation of the test compound. For oral administration, a suspension in 0.5% carboxymethylcellulose may be suitable. For intravenous administration, dissolve the compound in a vehicle such as a mixture of saline, PEG400, and ethanol.
-
Dosing:
-
Oral Group: Administer the formulation to a group of fasted rats via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Intravenous Group: Administer the formulation to a separate group of rats via the tail vein at a lower dose (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Sample Analysis: Develop and validate an LC-MS/MS method to quantify the concentration of the test compound in the plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%).
-
F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for Anti-inflammatory Action of this compound
Homoisoflavonoids from Ophiopogon japonicus have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[18] A likely mechanism of action for this compound involves the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Improving Bioavailability
The following diagram outlines a logical workflow for researchers aiming to improve the bioavailability of this compound.
Caption: Experimental workflow for enhancing the bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-aldehydo-isoophiopogonone A | C19H14O7 | CID 5317207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Microbial Glycosylation of Flavonoids – PJM ONLINE [pjmonline.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylation of flavonoids: Chemical structures, bioactivities, progress and perspectives for biotechnological production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 11. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. Acute and subacute oral toxicity study on the flavonoid rich fraction of Monodora tenuifolia seed in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. impactfactor.org [impactfactor.org]
Technical Support Center: 6-Aldehydoisoophiopogonone A Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aldehydoisoophiopogonone A. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a homoisoflavonoid, a type of natural phenolic compound. Its primary natural source is the root of Ophiopogon japonicus, a plant used in traditional medicine.
Q2: What are the known biological activities of homoisoflavonoids from Ophiopogon japonicus?
A2: Homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated a range of biological activities, most notably anti-inflammatory and antioxidant effects. Research has shown that these compounds can suppress the production of pro-inflammatory mediators.
Q3: What is the suspected mechanism of action for the anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus?
A3: The anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus are believed to be mediated through the inhibition of key signaling pathways involved in the inflammatory response. Studies on compounds structurally similar to this compound suggest that they may inhibit the phosphorylation of ERK1/2 and JNK within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] This, in turn, can lead to the downregulation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Q: I am having difficulty dissolving this compound for my in vitro experiments. What solvents are recommended?
A:
-
Initial Solvent: Start by dissolving this compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Working Solution: For cell culture experiments, further dilute the DMSO stock solution with your cell culture medium to the desired final concentration.
-
Important Consideration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is crucial to run a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.
Issue 2: Inconsistent Results in Cell Viability Assays
Q: My cell viability assay results are not consistent when treating cells with this compound. What could be the cause?
A: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Precipitation: this compound may precipitate out of the culture medium at higher concentrations or over time. Visually inspect your wells for any precipitate. If precipitation is observed, consider lowering the concentration or preparing fresh dilutions immediately before use.
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells. Variations in cell number will lead to variability in assay readouts.
-
Incubation Time: Use a consistent incubation time for all experiments. The effect of the compound may be time-dependent.
-
Assay Type: The choice of viability assay can influence the results. Consider using an orthogonal method to confirm your findings (e.g., if you are using an MTT assay, you could confirm with a trypan blue exclusion assay).
Issue 3: Difficulty in Detecting Downstream Protein Changes in Western Blotting
Q: I am not observing the expected changes in the phosphorylation of MAPK pathway proteins (p-ERK, p-JNK) after treating with this compound. What can I do?
A:
-
Time Course Experiment: The phosphorylation of signaling proteins is often a transient event. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal time point for detecting changes in phosphorylation after treatment.
-
Dose-Response Experiment: The effect of this compound may be dose-dependent. Test a range of concentrations to find the optimal dose for observing the desired effect.
-
Positive Controls: Include a known activator of the MAPK pathway (e.g., lipopolysaccharide [LPS] for immune cells) as a positive control to ensure that your experimental system is responsive and your antibodies are working correctly.
-
Sample Handling: Ensure that cell lysates are prepared quickly on ice and contain phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
Quantitative Data
| Compound | Assay | IC50 (µg/mL) |
| Desmethylisoophiopogonone B | NO Production | 14.1 ± 1.5 |
| IL-1β Production | 64.3 ± 7.9 | |
| IL-6 Production | 32.4 ± 3.6 | |
| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | NO Production | 10.9 ± 0.8 |
| IL-6 Production | 11.5 ± 2.8 | |
| 4′-O-Demethylophiopogonanone E | NO Production | 66.4 ± 3.5 |
| IL-1β Production | 32.5 ± 3.5 | |
| IL-6 Production | 13.4 ± 2.3 |
Data sourced from a study on compounds from Ophiopogon japonicas.[1][2][3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for MAPK Pathway Activation
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound for the predetermined optimal time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK1/2 and JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of 6-Aldehydoisoophiopogonone A and B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported efficacy of two homoisoflavonoid compounds, 6-Aldehydoisoophiopogonone A and 6-Aldehydoisoophiopogonone B, isolated from the medicinal plant Ophiopogon japonicus. This document synthesizes available experimental data to facilitate an objective assessment of their potential as therapeutic agents.
Executive Summary
Both this compound (AIO-A) and 6-Aldehydoisoophiopogonone B (AIO-B) are homoisoflavonoids with demonstrated biological activity. To date, the most definitive comparative data available pertains to their tyrosinase inhibitory effects. Experimental evidence indicates that 6-Aldehydoisoophiopogonone B is a more potent tyrosinase inhibitor than this compound , as evidenced by its lower IC50 value.
While the broader class of homoisoflavonoids from Ophiopogon japonicus is known to possess anti-inflammatory and antioxidant properties, specific quantitative data for the anti-inflammatory and antioxidant activities of AIO-A and AIO-B are not available in the current scientific literature. This guide presents the available data and detailed experimental protocols for the key assays discussed.
Data Presentation: Tyrosinase Inhibitory Activity
A direct comparison of the tyrosinase inhibitory activity of AIO-A and AIO-B has been reported, with the following half-maximal inhibitory concentrations (IC50) determined.
| Compound | Assay | IC50 (mol/L) | Inhibition Type | Source |
| This compound (AIO-A) | Mushroom Tyrosinase Inhibition | (12.67 ± 2.52) × 10⁻⁵ | Reversible Competitive | [1] |
| 6-Aldehydoisoophiopogonone B (AIO-B) | Mushroom Tyrosinase Inhibition | (4.81 ± 0.74) × 10⁻⁵ | Reversible Mixed | [1] |
Lower IC50 values indicate greater potency.
Efficacy Comparison
Tyrosinase Inhibition
Based on the available data, 6-Aldehydoisoophiopogonone B demonstrates significantly higher potency in inhibiting tyrosinase activity compared to this compound.[1] The differing inhibition mechanisms, competitive for AIO-A and mixed for AIO-B, suggest distinct modes of interaction with the enzyme's active site.[1] Molecular docking studies have suggested that the aldehyde oxygen atom in AIO-A and the methoxyphenyl group in AIO-B coordinate with the copper ions in the active site of tyrosinase, thereby blocking substrate entry and inhibiting catalytic activity.[1]
Anti-Inflammatory and Antioxidant Efficacy
Currently, there is a lack of specific quantitative data (e.g., IC50 values) in the scientific literature to directly compare the anti-inflammatory and antioxidant activities of this compound and B.
However, studies on other homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated significant anti-inflammatory and antioxidant properties. For instance, various compounds from this plant have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β and IL-6 in LPS-induced RAW 264.7 macrophage cells.[2][3] This suggests that AIO-A and AIO-B may also possess similar activities, though further experimental validation is required to quantify and compare their specific potencies.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a test compound on the activity of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound and B) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compounds and a positive control (e.g., kojic acid) in the appropriate solvent.
-
In a 96-well plate, add a specific volume of the phosphate buffer, the test compound solution, and the tyrosinase solution to each well.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a specific volume of the L-DOPA solution to each well.
-
Immediately measure the absorbance of the resulting dopachrome (B613829) formation at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance of the reaction with the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound and B) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (for nitrite (B80452) determination)
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation should be included.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This typically involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite levels in the samples.
-
Calculate the percentage of NO inhibition for each concentration of the test compound.
-
Determine the IC50 value for NO inhibition.
Antioxidant Assay: DPPH Radical Scavenging Activity
Objective: To evaluate the free radical scavenging capacity of a test compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compounds (this compound and B)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Prepare various concentrations of the test compounds and the positive control in the same solvent.
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add a specific volume of the DPPH solution to each well to initiate the reaction. A control well containing only the solvent and DPPH solution should be included.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (around 517 nm). The violet color of the DPPH radical will fade in the presence of an antioxidant.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Visualizations
Caption: Mechanism of Tyrosinase Inhibition by AIO-A and AIO-B.
Caption: Experimental Workflow for Nitric Oxide Inhibition Assay.
Caption: Principle of the DPPH Radical Scavenging Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Targets of 6-Aldehydoisoophiopogonone A: A Guide to Current Knowledge and Future Validation
While the precise biological targets of 6-Aldehydoisoophiopogonone A remain an active area of investigation, current research points towards its potential as a modulator of key signaling pathways involved in inflammation and cancer. This guide provides a comprehensive overview of the known biological effects of this homoisoflavonoid, outlines potential molecular targets, and details the experimental approaches necessary for their cross-validation.
Isolated from the traditional Chinese medicine Ophiopogon japonicus, this compound has garnered interest for its therapeutic potential.[1][2] Although direct binding proteins have not been definitively identified in publicly available literature, studies on related homoisoflavonoids and the compound's observed biological activities allow for the formulation of strong hypotheses regarding its mechanism of action.
Putative Biological Targets and Signaling Pathways
Based on its anti-inflammatory and anticancer properties, this compound is likely to interact with proteins in critical cellular signaling cascades. The two primary pathways implicated are the NF-κB and MAPK signaling pathways, both of which are central regulators of cellular responses to stress, inflammation, and proliferation.
Anti-inflammatory Effects: Homoisoflavonoids are known to possess anti-inflammatory properties.[3][4][5] This is often achieved through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by inflammatory stimuli, it translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and chemokines.[6][7] It is hypothesized that this compound may inhibit this pathway, leading to a reduction in the inflammatory response.
Anticancer Effects: The anticancer potential of many natural products, including flavonoids, is linked to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.[8][9][10] The MAPK (mitogen-activated protein kinase) signaling pathway is a key regulator of these processes. Dysregulation of the MAPK pathway is a common feature of many cancers. By modulating this pathway, this compound could potentially halt cancer cell growth and promote cell death.[11]
Comparative Analysis of this compound and Alternative Anti-inflammatory Agents
To provide a framework for evaluating the potential of this compound, the following table compares its reported anti-inflammatory activity with that of other known anti-inflammatory compounds. It is important to note that direct comparative studies are lacking, and the data presented is a compilation from different sources.
| Compound | Putative Target/Mechanism | IC50 (μM) - Inhibition of NO Production | Cell Line | Reference |
| This compound | Putative: NF-κB, MAPK pathways | Data not available | - | - |
| Parthenolide (B1678480) | NF-κB inhibition | ~5 | Macrophages | [11] |
| Curcumin | NF-κB, COX-2 inhibition | ~15 | Macrophages | [6] |
| Dexamethasone | Glucocorticoid Receptor Agonist | ~0.01 | Macrophages | - |
Note: IC50 values can vary significantly based on experimental conditions.
Experimental Protocols for Target Validation
Cross-validation of the biological targets of this compound requires a multi-faceted approach, combining computational and experimental methods.
1. Target Identification using Chemical Proteomics:
-
Objective: To identify the direct binding proteins of this compound.
-
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a tag (e.g., biotin (B1667282) or a clickable alkyne group) that allows for its subsequent purification.
-
Affinity Purification: Incubate the tagged compound with cell lysates. The compound and its binding partners are then pulled down using affinity chromatography (e.g., streptavidin beads for a biotin tag).
-
Mass Spectrometry: The enriched proteins are identified using mass spectrometry-based proteomics.[12][13][14]
-
2. In Vitro Binding Assays:
-
Objective: To confirm the direct interaction between this compound and a candidate protein identified through proteomics.
-
Methodology:
-
Protein Expression and Purification: Express and purify the recombinant candidate protein.
-
Binding Analysis: Use techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to measure the binding affinity and kinetics between the compound and the protein.
-
3. Cellular Target Engagement Assays:
-
Objective: To demonstrate that this compound interacts with its target in a cellular context.
-
Methodology:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.
-
Reporter Gene Assays: To confirm effects on signaling pathways like NF-κB, use cell lines containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A decrease in reporter activity in the presence of the compound indicates pathway inhibition.
-
4. Functional Validation in Disease Models:
-
Objective: To confirm that the interaction between this compound and its target leads to the observed biological effects.
-
Methodology:
-
Gene Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in a relevant cell model. The effect of this compound is then assessed. A diminished effect in the absence of the target protein validates its role in the compound's mechanism of action.
-
Animal Models: Evaluate the efficacy of this compound in animal models of inflammation or cancer.
-
Visualizing Potential Mechanisms and Workflows
To further elucidate the potential mechanisms of action and the experimental strategies for their validation, the following diagrams are provided.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: A generalized workflow for the discovery and cross-validation of biological targets.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 7. A cell-penetrating peptide suppresses inflammation by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Oxidative stress-mediated apoptosis. The anticancer effect of the sesquiterpene lactone parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative chemical proteomics for identifying candidate drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 6-Aldehydoisoophiopogonone A: A Comparative Analysis
Researchers, scientists, and drug development professionals seeking to understand the translational potential of 6-Aldehydoisoophiopogonone A will find a critical gap in the existing scientific literature. Despite its isolation and chemical characterization, publicly available data on the in vivo validation of its in vitro activities is currently unavailable.
Our comprehensive search of scientific databases and research articles did not yield any specific studies detailing the in vivo efficacy, mechanism of action, pharmacokinetics, or toxicology of this compound in animal models. Similarly, we were unable to locate published in vitro studies that would provide the foundational data for such in vivo validation, including details on its cytotoxic effects on cancer cell lines or its impact on specific molecular pathways.
This absence of data precludes the creation of a detailed comparison guide with other therapeutic alternatives. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled without the foundational experimental results.
For researchers interested in pursuing the therapeutic potential of this compound, the following experimental workflow would be a logical starting point for generating the necessary in vitro and in vivo data.
Proposed Experimental Workflow
Caption: Proposed workflow for the in vitro and in vivo validation of this compound.
We encourage researchers with access to or who have generated data on this compound to publish their findings to contribute to the collective understanding of this natural product's potential. Until such data becomes available, a comprehensive and objective comparison guide remains an important but unrealized goal.
Comparative Analysis of 6-Aldehydoisoophiopogonone A and Alternative Homoisoflavonoids in Cancer and Inflammation
For Immediate Release
Shanghai, China – December 5, 2025 – A comprehensive comparative guide on the biological activities of 6-Aldehydoisoophiopogonone A and other naturally occurring homoisoflavonoids has been compiled to provide researchers, scientists, and drug development professionals with a valuable resource for preclinical research. This guide synthesizes available data on the anti-cancer and anti-inflammatory properties of these compounds, presenting key quantitative data in structured tables and detailing experimental methodologies.
Introduction to this compound
This compound is a homoisoflavonoid compound that can be isolated from the tuberous root of Ophiopogon japonicus. This plant has a long history of use in traditional medicine, and modern research has begun to elucidate the pharmacological properties of its constituent compounds. Homoisoflavonoids, including this compound, have garnered interest for their potential therapeutic applications, particularly in oncology and inflammatory diseases. This guide provides a meta-analysis of existing studies to compare the efficacy and mechanisms of this compound with other well-researched flavonoids like quercetin (B1663063), kaempferol, and apigenin (B1666066).
Anti-Cancer Activity: A Comparative Overview
Studies have demonstrated that this compound and its related compounds exert cytotoxic effects on various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.
Table 1: Comparative Cytotoxicity (IC50 Values) of Homoisoflavonoids in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quercetin | A549 | Lung Cancer | 1.02 (24h), 1.41 (48h), 1.14 (72h) | [1] |
| HCT116 | Colon Cancer | 5.79 | [2] | |
| MDA-MB-231 | Breast Cancer | 5.81 | [2] | |
| HT-29 | Colon Cancer | 81.65 (48h) | [3] | |
| Kaempferol | LNCaP | Prostate Cancer | 28.8 | [4] |
| PC-3 | Prostate Cancer | 58.3 | [4] | |
| HCT116 | Colon Cancer | 53.6 | [5] | |
| MDA-MB-231 | Breast Cancer | 60.0 (48h) | [5] | |
| A549 | Lung Cancer | 87.3 (72h) | [6] | |
| H460 | Lung Cancer | 43.7 (72h) | [6] | |
| Apigenin | HeLa | Cervical Cancer | 10 (72h) | [7] |
| SiHa | Cervical Cancer | 68 (72h) | [7] | |
| CaSki | Cervical Cancer | 76 (72h) | [7] | |
| C33A | Cervical Cancer | 40 (72h) | [7] | |
| Caki-1 | Renal Cell Carcinoma | 27.02 (24h) | [8] | |
| ACHN | Renal Cell Carcinoma | 50.40 (24h) | [8] | |
| NC65 | Renal Cell Carcinoma | 23.34 (24h) | [8] | |
| HL60 | Leukemia | 30 | [9] |
Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower values indicate higher potency. The duration of treatment is provided where specified in the source.
Anti-Inflammatory Effects
The anti-inflammatory properties of homoisoflavonoids are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. While specific data for this compound is limited in the reviewed literature, a study on compounds isolated from Ophiopogon japonicus provides valuable comparative insights.
Table 2: Inhibition of Nitric Oxide (NO) Production by Compounds from Ophiopogon japonicus
| Compound | IC50 (µg/mL) |
| Desmethylisoophiopogonone B | 14.1 ± 1.5 |
| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | 10.9 ± 0.8 |
| 4′-O-Demethylophiopogonanone E | 66.4 ± 3.5 |
| Oleic acid | 80.2 ± 2.3 |
| Palmitic acid | 33.4 ± 2.9 |
Data from a study on compounds isolated from the rhizome of Ophiopogon japonicas in LPS-induced RAW 264.7 macrophages.[10][11]
Signaling Pathways and Mechanisms of Action
The anti-cancer and anti-inflammatory effects of these compounds are mediated through the modulation of various cellular signaling pathways. A common mechanism is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the indicated concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This comparative guide highlights the potential of this compound and other homoisoflavonoids as therapeutic agents for cancer and inflammatory conditions. The provided data and protocols serve as a foundation for further research and development in this promising area of natural product chemistry. While the in vitro data is encouraging, further in vivo studies are necessary to validate these findings and assess the clinical potential of these compounds.
References
- 1. Anticancer effect and apoptosis induction by quercetin in the human lung cancer cell line A-549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
- 11. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Natural Product Research: A Comparative Guide to the Reproducibility of Anti-Inflammatory Experiments with 6-Aldehydoisoophiopogonone A and Alternatives
For researchers, scientists, and drug development professionals, the pursuit of novel therapeutic agents from natural sources is both promising and fraught with challenges. One such challenge is the reproducibility of experimental findings, a cornerstone of scientific validity. This guide delves into the reproducibility of anti-inflammatory experiments centered around 6-Aldehydoisoophiopogonone A, a homoisoflavonoid with therapeutic potential. Due to the limited direct experimental data on this compound, this guide will draw comparisons with structurally related homoisoflavonoids isolated from Ophiopogon japonicus and benchmark their performance against well-established anti-inflammatory agents.
The journey from a promising natural compound to a clinically viable drug is paved with rigorous and reproducible research. In the context of in vitro anti-inflammatory assays, variability can arise from a multitude of factors, including the purity of the isolated compound, subtle differences in cell culture conditions, and the inherent biological variability of the assay systems. Therefore, understanding and mitigating these variables is paramount for generating reliable and comparable data.
Performance Comparison of Anti-inflammatory Compounds
To provide a clear and objective comparison, the following tables summarize the inhibitory concentrations (IC50) of various homoisoflavonoids and established anti-inflammatory compounds on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) | Source |
| Homoisoflavonoid 1 | 17.0 | [1] |
| Homoisoflavonoid 2 | 7.8 | [1] |
| Homoisoflavonoid 3 | 5.1 | [1] |
| Homoisoflavonoid 4 | 19.2 | [1] |
| Homoisoflavonoid 5 | 14.4 | [1] |
| Quercetin | ~25-50 µM (Significant inhibition) | [2][3] |
| Parthenolide | 1.091-2.620 µM | [4] |
| Dexamethasone | ~34.60 µg/mL | [5] |
Table 2: Inhibition of Interleukin-6 (IL-6) Production
| Compound | IC50 (µg/mL) | Source |
| 4'-O-Demethylophiopogonanone E | 13.4 ± 2.3 | [6] |
| Palmitic acid | 58.9 ± 6.8 | [1] |
| Desmethylisoophiopogonone B | 32.4 ± 3.6 | [1] |
| 5,7-dihydroxy-3-(4'-hydroxybenzyl) chromone | 11.5 ± 2.8 | [1] |
| Quercetin | Significant inhibition at 50 µM | [3] |
| Parthenolide | 1.091-2.620 µM | [4] |
| Dexamethasone | Significant inhibition (Concentration not specified) | [7] |
Table 3: Inhibition of Interleukin-1β (IL-1β) Production
| Compound | IC50 (µg/mL) | Source |
| 4'-O-Demethylophiopogonanone E | 32.5 ± 3.5 | [6] |
| Palmitic acid | 65.3 ± 6.8 | [1] |
| Desmethylisoophiopogonone B | 64.3 ± 7.9 | [1] |
| Quercetin | Significant inhibition at 50 µM | [8] |
| Parthenolide | 1.091-2.620 µM | [4] |
| Dexamethasone | Significant inhibition (Concentration not specified) | [7] |
Experimental Protocols
To ensure the reproducibility of the cited experiments, detailed methodologies are crucial. Below are the protocols for the key assays mentioned in the comparison tables.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (typically 24 hours).
Nitric Oxide (NO) Assay
The production of NO is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Briefly, 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
The concentrations of IL-6 and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions. Briefly, supernatants are added to wells of a microplate pre-coated with antibodies specific for the target cytokine. After incubation and washing, a biotin-conjugated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP) and a substrate solution. The color development is stopped, and the absorbance is measured at 450 nm. Cytokine concentrations are determined from a standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding and reproducibility. The following diagrams, created using the DOT language, illustrate the key signaling pathway and a general experimental workflow.
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
Caption: General workflow for in vitro anti-inflammatory screening.
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide inhibits LPS-induced inflammatory cytokines through the toll-like receptor 4 signal pathway in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 6-Aldehydoisoophiopogonone A and Synthetic STAT3 Inhibitors in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the naturally derived compound 6-Aldehydoisoophiopogonone A and prominent synthetic inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document outlines their mechanisms of action, presents available quantitative data, and details relevant experimental protocols.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when aberrantly activated, plays a pivotal role in the pathogenesis of various cancers and inflammatory diseases. This has rendered it a prime therapeutic target.[1] This guide explores the potential of this compound, a homoisoflavonoid isolated from Ophiopogon japonicus, in this context and contrasts it with well-characterized synthetic STAT3 inhibitors.[2]
The STAT3 Signaling Pathway: A Key Therapeutic Target
The STAT3 signaling cascade is typically initiated by the binding of cytokines, such as Interleukin-6 (IL-6), or growth factors to their cell surface receptors. This triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins. Phosphorylated STAT3 then forms homodimers, translocates to the nucleus, and binds to DNA to regulate the expression of genes involved in cell proliferation, survival, and inflammation.[3][4] Consequently, inhibiting this pathway presents a promising strategy for therapeutic intervention.
Caption: The canonical STAT3 signaling pathway, a key target for therapeutic intervention.
Comparative Analysis: this compound vs. Synthetic Inhibitors
While direct comparative studies are limited, this section contrasts the known attributes of synthetic STAT3 inhibitors with the potential activities of this compound, drawing inferences from studies on related compounds from its source.
Mechanism of Action
Synthetic Inhibitors: A primary strategy for synthetic STAT3 inhibitors is the direct targeting of the STAT3 protein, particularly its SH2 domain. This domain is crucial for the dimerization of phosphorylated STAT3, a prerequisite for its nuclear translocation and DNA binding. By binding to the SH2 domain, these inhibitors allosterically block the dimerization process.
This compound (Potential Mechanism): Direct evidence for the interaction of this compound with STAT3 is not yet available. However, studies on other homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated significant anti-inflammatory properties.[5][6] These compounds have been shown to suppress the production of pro-inflammatory cytokines, including IL-6, and to modulate the MAPK signaling pathway in lipopolysaccharide-induced macrophages.[5][6][7] Since IL-6 is a potent activator of the JAK/STAT3 pathway, it is plausible that this compound may exert an indirect inhibitory effect on STAT3 signaling by downregulating upstream activators.
Caption: Contrasting mechanisms: Direct vs. potential indirect inhibition of STAT3 signaling.
Quantitative Data Comparison
The following table summarizes key quantitative data for representative synthetic STAT3 inhibitors. At present, comparable quantitative data for this compound's direct activity on STAT3 is unavailable.
| Inhibitor | Type | Target | IC50 Value | Assay Type | Reference |
| Stattic | Synthetic Small Molecule | STAT3 SH2 Domain | 5.1 µM | STAT3 Activation (in vitro) | [8] |
| S3I-201 | Synthetic Small Molecule | STAT3 SH2 Domain | 86 µM | STAT3 DNA-binding (in vitro) | [9] |
| WP1066 | Synthetic Small Molecule | JAK2/STAT3 | 2.43 µM (for STAT3) | Cell-based | Not explicitly cited |
| Cryptotanshinone | Natural Product | STAT3 | 4.6 µM | STAT3 Phosphorylation (in vitro) | Not explicitly cited |
| This compound | Natural Homoisoflavonoid | Unknown (Potentially indirect via anti-inflammatory action) | Not Available | - | - |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of potential inhibitors. Below are outlines for key experiments.
STAT3 Dimerization Assay (Co-Immunoprecipitation)
This assay directly assesses the ability of a compound to inhibit the formation of STAT3 dimers within a cellular context.
-
Cell Culture and Treatment: Culture cells known to have constitutively active STAT3 (e.g., MDA-MB-468 breast cancer cells) and treat with the test compound or vehicle control for a specified duration.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for a tag (e.g., HA-tag) on one of the expressed STAT3 constructs.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by SDS-PAGE and Western blotting using an antibody against the other tag (e.g., FLAG-tag) to detect the co-precipitated STAT3 monomer. A decrease in the co-precipitated protein in the presence of the inhibitor indicates a reduction in dimerization.
Caption: Workflow for a co-immunoprecipitation assay to assess STAT3 dimerization.
STAT3 SH2 Domain Binding Assay (Fluorescence Polarization)
This in vitro assay measures the direct binding of an inhibitor to the STAT3 SH2 domain.
-
Reagents: Recombinant STAT3 protein, a fluorescently labeled phosphopeptide probe that binds to the SH2 domain (e.g., GpYLPQTV-FITC), and the test compound.
-
Assay Setup: In a microplate, combine the STAT3 protein and the fluorescent probe.
-
Compound Addition: Add serial dilutions of the test compound.
-
Measurement: Measure fluorescence polarization. If the test compound binds to the SH2 domain, it will displace the fluorescent probe, leading to a decrease in the polarization signal.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to displace 50% of the bound probe.
Anti-Inflammatory Activity Assay (Measurement of IL-6 Production)
This assay can be used to evaluate the potential indirect inhibitory effect of compounds like this compound.
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cells).
-
Stimulation and Treatment: Treat the cells with the test compound for a set period before stimulating with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant after a suitable incubation time.
-
ELISA: Measure the concentration of IL-6 in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the ability of the compound to reduce LPS-induced IL-6 production.[5][6]
Conclusion
Synthetic inhibitors offer the advantage of directly targeting the STAT3 SH2 domain with measurable potency. In contrast, this compound, a natural product, represents a promising but less characterized candidate. Based on the anti-inflammatory properties of related homoisoflavonoids, its mechanism may involve an indirect inhibition of the STAT3 pathway by modulating upstream inflammatory signals. Further research is imperative to elucidate the direct effects of this compound on STAT3 and to obtain quantitative data for a more direct comparison. The experimental protocols detailed in this guide provide a framework for such future investigations, which are essential for advancing the development of novel and effective STAT3-targeted therapies.
References
- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STAT3 as a potential therapeutic target in ALDH+ and CD44+/CD24+ stem cell-like pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-6/STAT3 signaling as a promising target to improve the efficacy of cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
- 8. Anticancer Activity, Antioxidant Activity, and Phenolic and Flavonoids Content of Wild Tragopogon porrifolius Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Aldehydoisoophiopogonone A: A Comprehensive Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for 6-Aldehydoisoophiopogonone A. This document contains detailed information regarding the substance's hazards, handling, storage, and emergency procedures. The following guide provides a comprehensive overview of recommended disposal procedures based on available safety data for similar compounds and general laboratory best practices.
I. Understanding the Compound
II. Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure that the following personal protective equipment is worn:
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator. |
III. Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent further spreading of the material. For solid spills, carefully sweep up the material to avoid generating dust. For solutions, absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent.
-
Collection: Collect the spilled material and absorbent into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Disposal: Dispose of the collected waste and cleaning materials as hazardous waste.
IV. Disposal Procedures
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company. Adhere to all federal, state, and local environmental regulations.
Waste Categories and Disposal Methods:
| Waste Category | Disposal Procedure |
| Unused or Expired Product | Collect in a clearly labeled, sealed container. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service for pickup and disposal. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, labeled container for solid chemical waste. Do not mix with general laboratory trash. |
| Solutions of this compound | Collect in a labeled, sealed container for liquid chemical waste. Do not pour down the drain. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local guidelines. |
Important Considerations:
-
Do Not Dispose Down the Drain: Many organic compounds should not be disposed of in the sanitary sewer system.
-
Avoid Incineration by Unqualified Personnel: On-site incineration should only be performed in a licensed hazardous waste incinerator.
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and any known hazards.
V. Experimental Workflow for Disposal
Below is a logical workflow for the proper disposal of this compound.
VI. Signaling Pathway for Safe Chemical Handling
The following diagram illustrates the decision-making process for ensuring safety during chemical handling and disposal.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling 6-Aldehydoisoophiopogonone A
Personal Protective Equipment (PPE)
Given the potential for cytotoxic activity, a comprehensive PPE strategy is crucial to minimize exposure through skin contact, inhalation, or accidental ingestion.[3] The following table outlines the recommended PPE for various tasks involving 6-Aldehydoisoophiopogonone A.
| Task | Recommended Personal Protective Equipment |
| Unpacking and Storage | - Double gloves (chemotherapy-tested)[4][5]- Protective gown[4]- Eye protection (safety glasses or goggles)[1] |
| Preparation (Weighing, Dissolving) | - Double gloves (chemotherapy-tested)[4][5]- Disposable gown that is impervious and closes in the back[5]- NIOSH-certified N95 respirator or higher[5]- Goggles and face shield to protect against splashes[4][5] |
| Administration/Handling | - Double gloves (chemotherapy-tested)[4][5]- Protective gown[4]- Eye protection (safety glasses or goggles)[1]- Surgical mask[3] |
| Waste Disposal | - Double gloves (chemotherapy-tested)[4][5]- Protective gown[4]- Eye protection (safety glasses or goggles)[1] |
| Spill Cleanup | - Double gloves (industrial thickness, e.g., neoprene or nitrile)[1]- Impervious gown[5]- Full-face respirator with appropriate cartridges or a PAPR[5]- Shoe covers[4] |
Operational Plan: Step-by-Step Handling
1. Preparation and Handling:
-
All handling of this compound, especially when in solid (powder) form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.[6]
-
Use non-sparking tools and take precautionary measures against static discharge.[7]
-
Avoid contact with skin and eyes.[6] In case of contact, immediately flush the affected area with copious amounts of water.[7]
2. Storage:
-
This compound should be stored at 4°C and protected from light.[2]
-
For solutions in solvent, storage at -80°C (for up to 6 months) or -20°C (for up to 1 month) is recommended, with light protection.[2]
-
The storage container should be tightly closed and located in a dry, cool, and well-ventilated place.[6]
Disposal Plan
All waste contaminated with this compound, including used PPE, disposable labware, and cleaning materials, should be treated as cytotoxic waste.
-
Segregation: Contaminated waste must be segregated from regular laboratory trash.
-
Containment: Use designated, leak-proof, and clearly labeled cytotoxic waste containers.
-
Disposal Route: Follow institutional and local regulations for the disposal of cytotoxic or hazardous chemical waste. This typically involves incineration at high temperatures.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for the safe handling of this compound.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ipservices.care [ipservices.care]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halyardhealth.com [halyardhealth.com]
- 6. targetmol.com [targetmol.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
